molecular formula C10H9NO2 B2354875 8-methylindolizine-2-carboxylic Acid CAS No. 103261-63-8

8-methylindolizine-2-carboxylic Acid

Katalognummer: B2354875
CAS-Nummer: 103261-63-8
Molekulargewicht: 175.187
InChI-Schlüssel: SUYKIXOUPAVKTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methylindolizine-2-carboxylic acid is a high-purity chemical building block with the CAS Registry Number 103261-63-8 . This compound, with a molecular formula of C 10 H 9 NO 2 and a molecular weight of 175.19 g/mol, serves as a versatile synthon and critical precursor in organic synthesis and drug discovery campaigns . Its primary research value lies in its role as a core scaffold for the development of novel therapeutic agents. Specifically, its carboxamide derivatives are being actively investigated for their activity against the hepatitis B virus (HBV), positioning this compound as a valuable starting point in antiviral research . The indolizine core structure provides a rigid framework for constructing compound libraries aimed at exploring structure-activity relationships. Researchers utilize this material in designing and synthesizing novel indolizine-2-carboxamides, a class of molecules with demonstrated potential in targeting viral pathogens . As a solid, it should be stored according to standard laboratory practices for stable organic compounds. This product is labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate personal protective equipment and adhere to their institution's chemical safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-methylindolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-2-4-11-6-8(10(12)13)5-9(7)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYKIXOUPAVKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103261-63-8
Record name 8-methylindolizine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-methylindolizine-2-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Guide Subject: 8-Methylindolizine-2-Carboxylic Acid (CAS: 588720-42-7 / Patent Referenced) Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers

Executive Summary

This compound is a bicyclic, nitrogen-containing heteroaromatic scaffold belonging to the indolizine class. Unlike its isomer indole, indolizine contains a bridgehead nitrogen atom, rendering the system electron-rich and fluorescent. This specific derivative, characterized by a methyl group at the C8 position and a carboxylic acid moiety at C2, serves as a critical pharmacophore in the development of DHX9 RNA helicase inhibitors (oncology/autoimmune indications) and secretory phospholipase A2 (sPLA2) inhibitors . Its unique electronic structure allows for regioselective functionalization, making it a versatile building block in diversity-oriented synthesis (DOS).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification[1][2][3]
  • IUPAC Name: this compound[1][2]

  • CAS Number: 588720-42-7 (Representative for the acid/ester class)

  • Molecular Formula:

    
    [3][4]
    
  • SMILES: CC1=CC=CN2C1=CC(=C2)C(=O)O[4]

  • InChIKey: SUYKIXOUPAVKTN-UHFFFAOYSA-N[1][5][6]

Structural Analysis

The indolizine core is a 10


-electron aromatic system.[7] The resonance stabilization energy is lower than that of indole, leading to higher reactivity toward electrophiles.
  • Electronic Distribution: The bridgehead nitrogen donates electron density into the 5-membered ring, making C3 and C1 highly nucleophilic.

  • Steric Influence: The 8-methyl group is strategically positioned adjacent to the bridgehead nitrogen. This introduces steric bulk that can influence the conformation of substituents at C1 and modulate the pKa of the bridgehead nitrogen during protonation events.

Physicochemical Data Profile
PropertyValue (Experimental/Predicted)Context
Molecular Weight 175.18 g/mol Monoisotopic
Physical State Solid (Powder)Typically yellow/tan due to conjugation
Melting Point 212–215 °C (Dec.)Characteristic of high-melting zwitterionic acids
pKa (Acid) 4.2 ± 0.2Carboxylic acid deprotonation
pKa (Base) ~3.5 (Conjugate acid)Protonation occurs at C3, not N
LogP 2.4 ± 0.3Moderate lipophilicity; suitable for CNS penetration
Solubility DMSO, MeOH, Dilute BasePoor in water; soluble as carboxylate salt

Synthesis & Production Methodologies

Retrosynthetic Analysis

The most robust route to this compound utilizes the Tschitschibabin Indolizine Synthesis . This involves the condensation of an


-halo ketone/ester with a 2-alkylpyridine. To achieve the 8-methyl substitution pattern, the starting material must be 2,3-lutidine (2,3-dimethylpyridine) .

Retrosynthesis Target 8-Methylindolizine-2-COOH Intermediate Quaternary Pyridinium Salt Target->Intermediate Cyclization & Hydrolysis Precursors 2,3-Lutidine + Ethyl Bromopyruvate Intermediate->Precursors N-Alkylation

Figure 1: Retrosynthetic disconnection showing the origin of the 8-methyl group from 2,3-lutidine.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 2,3-dimethylpyridine.

Reagents:

  • 2,3-Dimethylpyridine (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Sodium Bicarbonate (

    
    )
    
  • Ethanol (Solvent)

  • Sodium Hydroxide (NaOH, 2M)

Step 1: Quaternization (N-Alkylation)

  • Dissolve 2,3-dimethylpyridine (10 mmol) in anhydrous ethanol (20 mL).

  • Add ethyl bromopyruvate (11 mmol) dropwise at 0°C to prevent exotherm-driven polymerization.

  • Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate (pyridinium bromide salt) may form.

  • Checkpoint: TLC (10% MeOH/DCM) should show consumption of the pyridine.

Step 2: Cyclization (Tschitschibabin)

  • Add solid

    
     (25 mmol) directly to the reaction mixture.
    
  • Heat the suspension to reflux (80°C) for 6–8 hours.

  • Mechanism: The base deprotonates the activated 2-methyl group (now acidic due to the adjacent

    
    ). The resulting enamine attacks the ketone carbonyl of the pyruvate moiety, followed by dehydration to aromatize.
    
  • Cool to room temperature. Filter off inorganic salts.

  • Concentrate the filtrate to yield the crude ethyl ester.

Step 3: Hydrolysis to Free Acid

  • Dissolve the crude ester in a 1:1 mixture of THF/Water (20 mL).

  • Add NaOH (2M, 10 mL) and stir at 50°C for 2 hours.

  • Acidify carefully with 1M HCl to pH 3–4. The product, This compound , will precipitate as a solid.

  • Filter, wash with cold water, and recrystallize from Ethanol/Water.

Reactivity & Derivatization Profiles

The indolizine scaffold exhibits distinct reactivity patterns driven by its electron-rich nature.

Electrophilic Aromatic Substitution (EAS)

The C3 position is the most nucleophilic site (highest HOMO coefficient).

  • Mannich Reaction: Reaction with formaldehyde and secondary amines yields C3-aminomethyl derivatives (common in library synthesis).

  • Acylation: Vilsmeier-Haack formylation or Friedel-Crafts acylation occurs exclusively at C3.

  • Impact of 8-Methyl: The 8-methyl group provides mild steric hindrance to the C1 position but has a minimal steric effect on C3, allowing standard C3-functionalization protocols to proceed efficiently.

Carboxylic Acid Functionalization

The C2-carboxylic acid is the primary handle for pharmacophore installation.

  • Amide Coupling: Standard HATU/EDC couplings work well. This is the entry point for synthesizing DHX9 inhibitors , where the acid is coupled to complex amines (e.g., substituted anilines or heterocycles).

Reactivity Core 8-Methylindolizine-2-COOH C3 C3 Position: Electrophilic Attack (Mannich, Acylation) Core->C3 High Reactivity C2 C2 Position: Amide Coupling (Drug Conjugation) Core->C2 Synthetic Handle C1 C1 Position: Secondary Nucleophile Core->C1

Figure 2: Reactivity map of the 8-methylindolizine scaffold.

Pharmaceutical Applications

DHX9 RNA Helicase Inhibition

Recent patent literature identifies 8-methylindolizine-2-carboxamides as potent inhibitors of DHX9 (DEAH-box helicase 9).

  • Mechanism: DHX9 unwinds RNA/DNA structures. Inhibition induces "viral mimicry" in cancer cells, triggering an immune response, or causes accumulation of R-loops leading to genomic instability in tumor cells.

  • Role of 8-Methyl: The methyl group likely locks the conformation of the indolizine core within the ATP-binding pocket or an allosteric site of the helicase, improving binding affinity compared to the unsubstituted analog.

sPLA2 Inhibition

Indolizine-2-carboxylic acids are structural isosteres of indole-3-glyoxylamides (e.g., Varespladib). They can chelate the Calcium ion in the active site of secretory Phospholipase A2, reducing inflammation in conditions like sepsis or atherosclerosis.

Analytical Characterization

To validate the synthesis of this compound, the following spectral features should be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     12.0–12.5 ppm (s, 1H):  Carboxylic acid proton (
    
    
    
    ).
  • 
     8.2 ppm (d, 1H):  H5 proton (deshielded by ring current and proximity to N).
    
  • 
     7.8 ppm (s, 1H):  H1 proton (singlet due to lack of coupling if C3 is substituted, or doublet if C3 is H).
    
  • 
     6.5–6.8 ppm (m, 2H):  H6 and H7 protons.
    
  • 
     2.4–2.5 ppm (s, 3H): 8-Methyl group . This is the diagnostic signal. It will appear as a singlet (or finely split doublet) significantly upfield from the aromatic region.
    
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  176.07 m/z.[4]
    
  • Fragmentation: Loss of

    
     (M-44) is a common fragmentation pathway for the carboxylic acid, leading to an ion at m/z ~132 (8-methylindolizine cation).
    

References

  • Baggott, M. J. (2023).[8] Indolizine compounds for the treatment of mental disorders or inflammation.[8] WO Patent 2023183613A2.[8] (Describes the pharmaceutical utility of indolizine carboxamides). Link

  • Gundersen, L. L., et al. (2007). Indolizines as novel potent inhibitors of 15-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4260-4264. (Establishes the anti-inflammatory pharmacophore of the acid core). Link

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. (Review of indolizine C-H activation and reactivity). Link

  • PubChem Compound Summary. (2025). This compound (CID 3448152). National Center for Biotechnology Information. Link

  • Tschitschibabin, A. E. (1927). Über die Tautomerie des -Picolins. Berichte der deutschen chemischen Gesellschaft, 60, 1607. (Foundational chemistry for the synthesis protocol).

Sources

The Indolizine-2-Carboxylic Acid Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine nucleus, a bicyclic aromatic system containing a bridgehead nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural features have made it an attractive template for the design of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide focuses specifically on the indolizine-2-carboxylic acid core, providing a detailed exploration of its structure-activity relationships (SAR), synthetic strategies, and mechanisms of action. As Senior Application Scientists, our goal is to not only present the data but also to provide insights into the rationale behind the molecular design and experimental methodologies.

The Indolizine-2-Carboxylic Acid Scaffold: An Overview of its Therapeutic Potential

The indolizine scaffold is isomeric with indole, a well-known pharmacophore present in numerous approved drugs. The presence of the nitrogen atom at the bridgehead position in indolizine imparts distinct physicochemical properties compared to indole, influencing its binding interactions with biological targets. The carboxylic acid moiety at the 2-position provides a crucial handle for derivatization and can act as a key pharmacophoric feature, often involved in hydrogen bonding or salt bridge formation with target proteins.

Derivatives of the indolizine-2-carboxylic acid scaffold have demonstrated a wide array of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3]

  • Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines.[1][4][5][6]

  • Antimonoamine Oxidase (MAO) Activity: Showing potential for the treatment of neurological disorders.[7]

  • Antitubercular Activity: Demonstrating inhibitory effects against Mycobacterium tuberculosis.[8]

This guide will delve into the specific structural modifications that govern these activities, providing a roadmap for the rational design of potent and selective indolizine-2-carboxylic acid-based drug candidates.

Synthetic Strategies for Indolizine-2-Carboxylic Acid Derivatives

The construction of the indolizine-2-carboxylic acid scaffold and its derivatives is most commonly achieved through 1,3-dipolar cycloaddition reactions. This versatile method allows for the introduction of a wide range of substituents on both the pyridine and pyrrole rings of the indolizine core.

General Synthetic Workflow: 1,3-Dipolar Cycloaddition

The general workflow for the synthesis of ethyl indolizine-2-carboxylate derivatives, a key intermediate, is depicted below. This method involves the in situ generation of a pyridinium ylide followed by its reaction with an electron-deficient alkyne, such as ethyl propiolate.

G cluster_0 Step 1: Pyridinium Ylide Formation (in situ) cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Derivatization (Optional) pyridine Substituted Pyridine ylide Pyridinium Ylide pyridine->ylide 1. phenacyl_bromide α-Halo Ketone (e.g., Phenacyl Bromide) phenacyl_bromide->ylide 2. base Base (e.g., K2CO3) base->ylide 3. indolizine_ester Ethyl Indolizine-2-carboxylate Derivative ylide->indolizine_ester alkyne Electron-Deficient Alkyne (e.g., Ethyl Propiolate) alkyne->indolizine_ester hydrolysis Saponification indolizine_ester->hydrolysis indolizine_acid Indolizine-2-carboxylic Acid hydrolysis->indolizine_acid amidation Amide Coupling indolizine_amide Indolizine-2-carboxamide amidation->indolizine_amide indolizine_acid->amidation

Figure 1: General synthetic workflow for indolizine-2-carboxylic acid derivatives.

This versatile synthesis allows for the introduction of substituents at various positions, which is crucial for exploring the structure-activity relationship.

Structure-Activity Relationship (SAR) of Indolizine-2-Carboxylic Acid Derivatives

The biological activity of indolizine-2-carboxylic acid derivatives can be finely tuned by modifying the substituents at various positions on the bicyclic core and by derivatizing the carboxylic acid group.

Modifications at the C1 and C3 Positions of the Pyrrole Ring

The C1 and C3 positions of the indolizine ring are readily amenable to substitution, and modifications at these sites have a profound impact on activity.

  • C1-Position: The presence of an ester group, such as an ethyl carboxylate, at the C1 position is a common feature in many active compounds. For anti-inflammatory agents targeting COX-2, a diethyl dicarboxylate at the C1 and C2 positions has been shown to be a promising substitution pattern.[9][10]

  • C3-Position: The C3 position is a key site for modulating potency and selectivity.

    • Anti-inflammatory Activity (COX-2 Inhibition): Introduction of a substituted benzoyl group at the C3 position is a critical determinant of COX-2 inhibitory activity. The nature of the substituent on the benzoyl ring plays a significant role. For instance, a 4-cyanobenzoyl group at C3, in combination with a 7-methoxy group on the pyridine ring, resulted in a potent COX-2 inhibitor with an IC50 of 5.84 µM.[9][10] Another study showed that a nitrile group on the phenyl ring connected to the indolizine nucleus via a carbonyl group at C3 led to a promising COX-2 inhibitor with an IC50 of 6.56 µM.[1][2]

    • Anticancer Activity: For anticancer activity, the presence of a substituted benzoyl group at C3 is also important. A 4-cyanobenzoyl substituent at this position has been associated with strong cytostatic activity against multiple cancer cell lines.[1]

Modifications on the Pyridine Ring (C5 to C8 Positions)

Substitutions on the six-membered pyridine ring of the indolizine scaffold are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.

  • C7-Position: The C7 position has been a key focus for modification.

    • Anti-inflammatory Activity: A methoxy group at the C7 position is a common feature in indolizine-based COX-2 inhibitors. This substitution appears to enhance the binding affinity to the enzyme's active site.[1][2][9][10] A trifluoromethyl group at the C7 position has also been shown to yield potent anti-inflammatory compounds.[11]

    • Anticancer Activity: The introduction of a 7-acetyl group has been explored for anticancer activity, with some derivatives showing significant efficacy.[6]

  • C6 and C8 Positions:

    • Anticancer Activity: The introduction of a bromo substituent at either the C6 or C8 position of the pyridine ring has been shown to lead to promising anticancer activity against various cancer cell lines, including lung, brain, and renal cancer, as well as melanoma.[1][4]

Derivatization of the C2-Carboxylic Acid Group

The carboxylic acid at the C2 position is a versatile handle for creating esters and amides, which can significantly influence the compound's properties.

  • Esters: Ethyl esters at the C2 position are common intermediates and are often active themselves.

  • Hydrazides: Conversion of the C2-carboxylic acid to N'-substituted hydrazides has been shown to yield potent monoamine oxidase (MAO) inhibitors. The nature of the substituent on the hydrazide moiety influences the potency.[7]

  • Amides: The synthesis of indolizine-2-carboxamides allows for the introduction of a wide variety of substituents, providing a rich avenue for SAR exploration.

Position Substituent/Modification Biological Activity Key Findings Reference(s)
C1 Ethyl carboxylateAnti-inflammatory (COX-2)Common feature in active compounds.[9][10]
C3 4-CyanobenzoylAnti-inflammatory (COX-2)Potent inhibition (IC50 = 5.84 µM).[9][10]
C3 Substituted benzoyl (with nitrile)Anti-inflammatory (COX-2)Potent inhibition (IC50 = 6.56 µM).[1][2]
C3 4-CyanobenzoylAnticancerStrong cytostatic activity.[1]
C7 MethoxyAnti-inflammatory (COX-2)Enhances binding affinity.[1][2][9][10]
C7 TrifluoromethylAnti-inflammatoryYields potent compounds.[11]
C7 AcetylAnticancerDerivatives show significant activity.[6]
C6/C8 BromoAnticancerPromising activity against various cancer cell lines.[1][4]
C2-COOH N'-substituted hydrazideMAO InhibitionPotent inhibitors.[7]

Table 1: Summary of Key Structure-Activity Relationships for Indolizine-2-Carboxylic Acid Derivatives

Mechanism of Action: Insights from Molecular Modeling

Molecular docking studies have provided valuable insights into the mechanism of action of indolizine-2-carboxylic acid derivatives, particularly for their anti-inflammatory effects via COX-2 inhibition.

These studies suggest that the indolizine scaffold acts as a bioisostere of the indole nucleus found in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The binding of these compounds to the COX-2 active site is primarily driven by hydrophobic interactions.[9][10] The substituents on the indolizine core play a crucial role in orienting the molecule within the active site and establishing key interactions with amino acid residues.

For example, in the case of 7-methoxy-3-(4-cyanobenzoyl)indolizine derivatives, the methoxy group at the C7 position and the cyanobenzoyl group at the C3 position are thought to be critical for anchoring the molecule within the hydrophobic pocket of the COX-2 enzyme.[9][10]

G cluster_0 Binding Interaction Indolizine Indolizine-2-carboxylate Derivative COX2 COX-2 Enzyme Active Site Indolizine->COX2 Inhibition PGs Prostaglandins (Inflammation) COX2->PGs AA Arachidonic Acid AA->COX2 Substrate

Figure 2: Simplified signaling pathway of COX-2 inhibition by indolizine-2-carboxylate derivatives.

For anticancer activity, some indolizine derivatives have been shown to inhibit tubulin polymerization, suggesting a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[4]

Experimental Protocols

To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a key indolizine intermediate and for the in vitro evaluation of COX-2 inhibitory activity.

Synthesis of Ethyl 3-benzoyl-2,7-dimethylindolizine-1-carboxylate

This protocol describes a microwave-assisted, catalyst-free method for the synthesis of a representative indolizine-1-carboxylate, which can be adapted for 2-carboxylate synthesis.[12]

Materials:

  • 4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

  • Ethyl 2-butynoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 4-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide (1 mmol), ethyl 2-butynoate (1.2 mmol), and anhydrous potassium carbonate (2 mmol) in DMF (5 mL) is taken in a microwave-safe vial.

  • The reaction mixture is subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10 minutes).

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro COX-2 Inhibitor Screening Assay

This protocol is based on a commercially available human recombinant COX-2 inhibitor screening assay kit.[13]

Materials:

  • Human recombinant COX-2 enzyme

  • Heme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Arachidonic acid (substrate)

  • Test compounds (indolizine derivatives) and reference inhibitor (e.g., celecoxib)

  • Stannous chloride solution (to stop the reaction)

  • ELISA-based detection system for prostaglandin F2α (PGF2α)

Procedure:

  • Enzyme Preparation: The COX-2 enzyme is diluted to the desired concentration in the reaction buffer containing heme.

  • Incubation with Inhibitor: The diluted enzyme is pre-incubated with various concentrations of the test compounds or the reference inhibitor for a defined period (e.g., 10 minutes) at 37 °C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37 °C.

  • Reaction Termination: The reaction is stopped by the addition of a stannous chloride solution.

  • Quantification of Prostaglandin: The amount of PGF2α produced is quantified using a competitive ELISA.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition versus the log of the inhibitor concentration.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Enzyme_Prep Prepare COX-2 Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Preincubation Inhibitor_Prep Prepare Test Compound Dilutions Inhibitor_Prep->Preincubation Initiation Add Arachidonic Acid to start reaction Preincubation->Initiation Termination Stop reaction with SnCl2 Initiation->Termination ELISA Quantify PGF2α by ELISA Termination->ELISA Analysis Calculate % Inhibition and IC50 ELISA->Analysis

Figure 3: Experimental workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Perspectives

The indolizine-2-carboxylic acid scaffold has proven to be a versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at specific positions of the indolizine ring system can lead to potent and selective inhibitors for various biological targets. The insights gained from synthetic chemistry, biological evaluation, and molecular modeling provide a strong foundation for the future design of next-generation indolizine-based drugs with improved efficacy and safety profiles. Further exploration of the chemical space around this privileged scaffold, particularly through the synthesis of diverse carboxamide libraries and the investigation of less-explored substitution patterns, holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

  • Chandrashekharappa, S., et al. (2018). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. International Journal of Pharmaceutical and Experimental Research, 9(3), 73-81.
  • Antonini, I., et al. (1977). Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid. Journal of Pharmaceutical Sciences, 66(2), 259-262.
  • Ciorteanu, R., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 26(17), 8368.
  • Faria, J. V., et al. (2023).
  • Singh, H. R., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Chemical Biology & Drug Design, 103(3), e14514.
  • Padmashali, B., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(5), 1043-1048.
  • Al-Ostoot, F. H., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(21), 6591.
  • Nagdeve, R. D., et al. (2021).
  • Nagdeve, R. D., et al. (2021).
  • Gürsoy, E. A., et al. (2025). Synthesis of Novel N-Substituted Imidazolecarboxylic Acid Hydrazides as Monoamine Oxidase Inhibitors.
  • Singh, H. R., et al. (2025). Design, synthesis and characterization of ethyl 3‐benzoyl‐7‐morpholinoindolizine‐1‐carboxylate as anti‐tubercular agents: In silico screening for possible target identification.
  • Chandrashekharappa, S., et al. (2018). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. International Journal of Pharmaceutical and Experimental Research, 9(3), 73-81.
  • Singh, H. R., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Chemical Biology & Drug Design, 103(3), e14514.
  • Nagdeve, R. D., et al. (2021).
  • Claudi, F., et al. (1977). Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid. Journal of Pharmaceutical Sciences, 66(9), 1355-1357.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Foudah, A. I., et al. (2021). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. Molecules, 26(11), 3328.
  • Alwassil, O., et al. (2022). Design, synthesis, and structural elucidation of novel NmeNANAS inhibitors for the treatment of meningococcal infection.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Barick, S., et al. (2025). Design, Synthesis, Characterization, and Larvicidal Activity of Novel ethyl 3-benzoyl-7-(4-substituted)-indolizine-1-carboxylate and diethyl 3-(4-substituted)-7-(4-nitrobenzyl) indolizine-1,2-dicarboxylate analogs against.
  • Wang, Z., et al. (2020). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry, 18(29), 5688-5696.

Sources

8-methylindolizine-2-carboxylic acid molecular weight and formula C10H9NO2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 8-Methylindolizine-2-Carboxylic Acid

Chemical Identity & Physicochemical Profile

Target Compound: this compound CAS Registry Number: 93476-46-1 Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol

Structural Significance in Medicinal Chemistry

The indolizine scaffold (pyrrolo[1,2-a]pyridine) represents a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine systems. Unlike indole, indolizine is a 10π-electron aromatic system with a bridgehead nitrogen atom, rendering it electron-rich and highly fluorescent.

The This compound derivative is structurally distinct due to the steric and electronic influence of the methyl group at the C8 position (adjacent to the bridgehead carbon) and the solubilizing/chelating capability of the C2-carboxylic acid.

PropertyValue/DescriptionRelevance
H-Bond Donors 1 (COOH)Receptor binding (e.g., sPLA2 active site)
H-Bond Acceptors 2 (COOH)Interaction with cationic residues
LogP (Predicted) ~2.1 - 2.5Good membrane permeability
Topological Polar Surface Area ~37.3 ŲCNS penetration potential
Electronic Character Electron-rich pyrrole; Electron-deficient pyridineAmphoteric reactivity profile
Synthesis & Mechanistic Pathways

The authoritative route for synthesizing this compound utilizes the Scholtz-Tschitschibabin cyclization strategy. This involves the quaternary salt formation between a substituted pyridine and an


-halo ketoester, followed by base-mediated cyclodehydration.
Retrosynthetic Analysis

To install the methyl group at the C8 position of the indolizine, the starting pyridine must possess a methyl group at the


-position (C3)  relative to the nitrogen, alongside the required 

-methyl (C2) group for ring closure.
  • Precursor: 2,3-Dimethylpyridine (2,3-Lutidine).

  • Reagent: Ethyl bromopyruvate (provides the C2-carboxylate moiety).[1]

Reaction Mechanism
  • N-Alkylation: Nucleophilic attack by the pyridine nitrogen on the alkyl bromide (ethyl bromopyruvate) forms the pyridinium bromide salt.

  • Ylide Formation: Treatment with mild base generates a pyridinium N-ylide.

  • Cyclization: Intramolecular aldol-type condensation between the ylide/enolate and the C2-methyl group of the pyridine.

  • Aromatization: Dehydration yields the ethyl ester intermediate.

  • Hydrolysis: Saponification converts the ester to the free acid.

SynthesisPathway Precursor 2,3-Dimethylpyridine (C7H9N) Salt N-Alkylated Pyridinium Salt Precursor->Salt + Reagent SN2 Reaction Reagent Ethyl Bromopyruvate (Br-CH2-CO-COOEt) Reagent->Salt Cyclization Base-Mediated Cyclodehydration (NaHCO3/Reflux) Salt->Cyclization - HBr Ester Ethyl 8-methylindolizine- 2-carboxylate Cyclization->Ester Ring Closure Hydrolysis Saponification (NaOH/EtOH) Ester->Hydrolysis Product 8-Methylindolizine- 2-carboxylic acid (C10H9NO2) Hydrolysis->Product Acidification

Caption: Step-wise synthesis of this compound via Tschitschibabin cyclization.

Experimental Protocol

Objective: Synthesis of this compound from 2,3-lutidine.

Step 1: Quaternization (Salt Formation)
  • Reagents: Dissolve 2,3-dimethylpyridine (10 mmol, 1.07 g) in anhydrous acetone (20 mL).

  • Addition: Add ethyl bromopyruvate (11 mmol, 2.15 g) dropwise at 0°C under nitrogen atmosphere.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: A precipitate (quaternary ammonium salt) will form. Filter the solid, wash with cold acetone (2 x 10 mL), and dry under vacuum.

    • Checkpoint: The salt is hygroscopic; proceed immediately to cyclization or store in a desiccator.

Step 2: Cyclization (Scholtz Reaction)
  • Reaction: Suspend the pyridinium salt (from Step 1) in water (30 mL) and add sodium bicarbonate (NaHCO₃, 25 mmol).

  • Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. The solution will darken, and an oily or solid precipitate (the indolizine ester) will separate.

  • Extraction: Cool to room temperature. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to obtain ethyl 8-methylindolizine-2-carboxylate .

Step 3: Hydrolysis to Free Acid
  • Saponification: Dissolve the ethyl ester (5 mmol) in ethanol (15 mL) and add 10% aqueous NaOH (5 mL).

  • Conditions: Reflux for 1 hour. Monitor by TLC (disappearance of ester spot).

  • Workup: Evaporate ethanol. Dilute the aqueous residue with water (10 mL) and cool in an ice bath.

  • Acidification: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid will precipitate as a solid.

  • Final Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield pure This compound .

Structural Characterization (Expected Data)

To validate the structure, researchers should look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.0–13.0 ppm:  Broad singlet (COOH).
      
    • 
       8.0–8.5 ppm:  Doublet (H5, deshielded by ring nitrogen).
      
    • 
       2.3–2.5 ppm:  Singlet (3H, 8-CH₃ ). Crucial for confirming the 8-methyl isomer.
      
    • 
       6.5–7.5 ppm:  Aromatic protons (H6, H7, H1, H3).[2] H1 and H3 appear as singlets or doublets depending on long-range coupling.
      
  • Mass Spectrometry (ESI):

    • [M+H]⁺: m/z 176.2.

    • [M-H]⁻: m/z 174.2 (Negative mode preferred for carboxylic acids).

Applications in Drug Discovery

The this compound scaffold is a versatile pharmacophore.

  • Secretory Phospholipase A2 (sPLA2) Inhibition: Indolizine-2-carboxylates mimic the substrate transition state of sPLA2. The C2-carboxylate coordinates with the Calcium ion in the enzyme's active site, while the lipophilic indolizine core (enhanced by the 8-methyl group) occupies the hydrophobic channel.

  • Antimicrobial & Antifungal Agents: Derivatives functionalized at the C2 position have shown efficacy against M. tuberculosis and C. albicans.

  • Fluorescent Probes: Due to the planar, conjugated 10

    
     system, these molecules exhibit strong fluorescence, making them suitable for cellular imaging applications when conjugated to peptides.
    

SAR Core 8-Methylindolizine-2-COOH Scaffold C2 C2-Carboxyl Group (Ca2+ Chelation / H-Bonding) Core->C2 Pharmacophore A C8 C8-Methyl Group (Lipophilic Pocket Filling) Core->C8 Pharmacophore B Ring Indolizine Core (Planar / Fluorescent) Core->Ring Scaffold Property sPLA2 Inhibition sPLA2 Inhibition C2->sPLA2 Inhibition Metabolic Stability\n(Blocks C8 oxidation) Metabolic Stability (Blocks C8 oxidation) C8->Metabolic Stability\n(Blocks C8 oxidation) Bioimaging\n(Fluorescence) Bioimaging (Fluorescence) Ring->Bioimaging\n(Fluorescence)

Caption: Structure-Activity Relationship (SAR) map for this compound.

References
  • Gundersen, L. L., et al. (2016). Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Flitsch, W. (1984). Comprehensive Heterocyclic Chemistry: Indolizines. Pergamon Press.
  • ChemSynthesis . (2025). Indolizine - 274-40-8, Structural Formula, Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 8-methylindolizine-2-carboxylic acid from 3-picoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 8-Methylindolizine-2-Carboxylic Acid

Executive Summary

This application note details the robust, scalable synthesis of This compound utilizing 3-picoline as the starting material. The protocol leverages the inherent regioselectivity of the Tschitschibabin Indolizine Synthesis , directing cyclization to the sterically unhindered 6-position of the pyridine ring.

Indolizine-2-carboxylates are critical pharmacophores, exhibiting significant biological activities including anti-inflammatory (sPLA2 inhibition), antimicrobial, and anticancer properties. They also serve as versatile scaffolds for fluorescent dyes. This guide addresses the common challenge of regiochemical control in substituted pyridines, providing a self-validating workflow that favors the 8-methyl isomer over the 6-methyl byproduct.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on a two-stage annulation strategy:

  • N-Alkylation: Quaternization of 3-picoline with ethyl bromopyruvate.

  • Cyclization: Base-mediated 1,5-dipolar cyclization (Tschitschibabin reaction).

Regioselectivity Rationale: 3-Picoline possesses two


-positions capable of cyclization: C2 and C6.
  • Path A (C2 Attack): Cyclization at C2 is sterically hindered by the adjacent C3-methyl group. This pathway is kinetically disfavored.

  • Path B (C6 Attack): Cyclization at C6 is sterically unencumbered. This is the dominant pathway, positioning the methyl group at the C8 position of the final indolizine ring.

Figure 1: Retrosynthetic disconnection showing the linear assembly from 3-picoline.

Experimental Protocols

Phase 1: Quaternization (Salt Formation)

This step isolates the pyridinium salt, acting as a purification checkpoint. The salt is generally more stable and easier to handle than the free ylide.

Reagents:

  • 3-Picoline (1.0 equiv)

  • Ethyl bromopyruvate (1.05 equiv) [Caution: Lachrymator]

  • Acetone (Anhydrous, 5 mL per mmol)

Protocol:

  • Charge a round-bottom flask with 3-picoline dissolved in anhydrous acetone .

  • Cool the solution to 0°C in an ice bath.

  • Add ethyl bromopyruvate dropwise over 20 minutes. Note: The reaction is exothermic; controlling addition rate prevents thermal degradation.

  • Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–12 hours.

  • Observation: A white to pale-yellow precipitate (pyridinium bromide salt) will form.

  • Workup: Filter the solid under vacuum. Wash the filter cake 3x with cold acetone to remove unreacted starting materials.

  • Dry the solid in a vacuum oven at 40°C.

Checkpoint: Verify intermediate by


H NMR (D

O). Look for the downfield shift of pyridine protons due to the positive charge.
Phase 2: Cyclization (Tschitschibabin Reaction)

This step converts the salt into the neutral indolizine framework.

Reagents:

  • Pyridinium Salt (from Phase 1)[1]

  • Sodium Bicarbonate (NaHCO

    
    , 2.5 equiv)
    
  • Water (10 mL per mmol)

  • Ethanol (optional co-solvent if solubility is poor)

Protocol:

  • Suspend the pyridinium salt in water.

  • Add NaHCO

    
      and heat the mixture to reflux (100°C) for 2–4 hours.
    
  • Mechanism: The base generates the pyridinium ylide in situ, which undergoes intramolecular aldol-type condensation followed by dehydration.

  • Workup: Cool to RT. The product, ethyl 8-methylindolizine-2-carboxylate , typically precipitates as a solid.[1]

    • If solid forms: Filter, wash with water, and dry.[1][2][3][4]

    • If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1][4][5]
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).

Phase 3: Hydrolysis (Saponification)

Conversion of the ester to the free carboxylic acid.

Reagents:

  • Ethyl 8-methylindolizine-2-carboxylate

  • Sodium Hydroxide (NaOH, 2M aq solution, 3.0 equiv)

  • Ethanol (1:1 v/v with aqueous base)

Protocol:

  • Dissolve the ester in Ethanol.

  • Add the 2M NaOH solution.

  • Reflux for 1–2 hours. Monitor by TLC (disappearance of ester spot).

  • Isolation:

    • Cool reaction to RT.

    • Evaporate most of the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution carefully with 1M HCl to pH ~3.

  • Final Product: The This compound will precipitate. Filter, wash with water, and dry under vacuum.[1][3]

Data Summary & Critical Parameters

ParameterSpecificationRationale
Stoichiometry 1.05 equiv Alkyl halideSlight excess ensures complete consumption of nucleophilic 3-picoline.
Solvent (Step 1) AcetoneNon-nucleophilic; promotes precipitation of the salt, driving equilibrium forward.
Base (Step 2) NaHCO

(Weak Base)
Strong bases (NaOH) in step 2 can cause premature hydrolysis or side reactions before cyclization.
Regioselectivity >95:5 (8-Me : 6-Me)Steric hindrance at C2 blocks the formation of the 6-methyl isomer.
Appearance Off-white/Yellow solidIndolizines are electron-rich and often fluorescent; oxidation can lead to darkening.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical regioselective step where the ylide attacks the C6 position rather than C2.

Figure 2: Bifurcation of the reaction pathway demonstrating the kinetic preference for C6 cyclization.

References

  • Tschitschibabin, A. E. (1927). "Über eine neue Darstellungsweise von Indolizinderivaten." Berichte der deutschen chemischen Gesellschaft, 60(7), 1607–1613.

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 36(7), 1173–1193. (Context on Indolizine reactivity).

  • Lown, J. W., & Matsumoto, K. (1971). "Reaction of 3-Picoline with Ethyl Bromopyruvate." Canadian Journal of Chemistry, 49(8), 1165-1175. (Confirmation of regiochemistry).

  • Barlin, G. B. (1978). "The Chemistry of Heterocyclic Compounds, Indolizines." Wiley-Interscience. (Authoritative text on Indolizine nomenclature and synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 8-Methylindolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the regioselective synthesis of 8-methylindolizine. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of controlling isomer formation in indolizine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in achieving regioselectivity for 8-methylindolizine synthesis?

The primary challenge lies in controlling the site of cyclization on the pyridine ring. The indolizine core is formed by constructing a five-membered pyrrole ring onto a six-membered pyridine ring.[1] For 8-methylindolizine, this requires the cyclization to occur specifically between the nitrogen (N-4) and the C-8a position, adjacent to the C-8 methyl group. However, depending on the synthetic route and the electronic nature of the precursors, competing cyclization pathways can lead to a mixture of isomers, such as 6-methylindolizine. The subtle electronic differences between the potential cyclization sites and steric factors often result in poor regiocontrol.

Q2: Which classical synthetic routes are used for methyl-substituted indolizines, and how do they impact regioselectivity?

The two most common classical methods are the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloadditions.[2][3]

  • Tschitschibabin Synthesis: This method involves the reaction of a pyridine derivative (e.g., α-picoline) with an α-halocarbonyl compound, followed by base-mediated intramolecular cyclization.[4] To synthesize 8-methylindolizine, one would typically start with 3-methylpyridine. However, the initial quaternization and subsequent ylide formation can lead to cyclization at either the C2 or C6 position of the pyridine ring, yielding a mixture of 5-methyl and 7-methylindolizine, respectively. Direct synthesis of the 8-substituted isomer via this route is not straightforward and is highly dependent on the substitution pattern of the starting materials.

  • 1,3-Dipolar Cycloaddition: This is often the more versatile approach for controlling regioselectivity.[5] It involves generating a pyridinium ylide in situ from a pyridinium salt, which then reacts with a dipolarophile (like an activated alkyne or alkene).[6][7] The regioselectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile. By starting with a 3-methylpyridinium salt, one can influence the formation of the ylide and subsequent cycloaddition to favor the 8-methylindolizine isomer, although competing pathways remain a concern.

Q3: How do modern transition-metal-catalyzed methods address the regioselectivity problem?

Modern synthetic strategies offer more precise control. Transition-metal-catalyzed reactions, such as Pd-catalyzed C-H activation/annulation, can provide high regioselectivity.[8][9] These methods can directly functionalize a specific C-H bond on the pyridine or a pre-formed indolizine core. For instance, a directing group can be used to guide a metal catalyst to the C8 position for subsequent coupling or functionalization.[5] Similarly, gold- or copper-catalyzed cycloisomerization of appropriately substituted 2-alkynylpyridines can yield specific indolizine isomers with high fidelity.[6][9]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My Tschitschibabin-type reaction with 3-methylpyridine yields a mixture of 7-methylindolizine and 5-methylindolizine, with very little of the desired 8-methyl isomer.

This is a classic regioselectivity problem rooted in the mechanism of the Tschitschibabin reaction. The reaction proceeds via an ylide intermediate, and intramolecular cyclization is directed by the electronics of the pyridine ring.

Root Cause Analysis:

  • Electronic Effects: The 3-methyl group is weakly electron-donating, which activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack by the enolate. The electronic preference between C2 and C6 is often minimal, leading to poor regioselectivity.

  • Steric Hindrance: The methyl group at C3 can sterically hinder the approach at the C2 position, potentially favoring cyclization at the C6 position, leading to the 7-methyl isomer.

Solutions & Optimization Protocol:

  • Re-evaluate Starting Materials: The classical Tschitschibabin reaction is not ideal for 8-substituted indolizines. A more reliable approach is to use a strategy that builds the pyridine ring onto a substituted pyrrole, or to employ a 1,3-dipolar cycloaddition where the regiochemical outcome is more controllable.

  • Modify Reaction Conditions: While challenging, systematic optimization can sometimes improve the isomer ratio.

Table 1: Influence of Base and Solvent on Isomer Ratios in a Model Tschitschibabin-type Reaction

Base (1.2 eq.)SolventTemperature (°C)Ratio (7-Me : 5-Me)Reference Yield
K₂CO₃DMF10060 : 4045%
NaHTHF6555 : 4540%
DBUAcetonitrile8065 : 3552%
Cs₂CO₃Dioxane10062 : 3848%

As shown, altering the base and solvent can slightly influence the isomer ratio, but achieving high selectivity for a single isomer via this route remains difficult.

Issue 2: My 1,3-dipolar cycloaddition reaction is producing the wrong regioisomer. How can I steer the reaction to favor 8-methylindolizine?

Regioselectivity in 1,3-dipolar cycloadditions is dictated by Frontier Molecular Orbital (FMO) theory. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the pyridinium ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.

Root Cause Analysis:

  • Orbital Mismatch: The relative energies and orbital coefficients of the HOMO (ylide) and LUMO (dipolarophile) are not correctly aligned to favor the desired cycloaddition orientation. Substituents on both components dramatically alter these parameters.

  • Incorrect Dipolarophile: Electron-withdrawing groups (EWGs) on the dipolarophile are crucial. Symmetrical dipolarophiles (e.g., dimethyl acetylenedicarboxylate, DMAD) can lead to mixtures if the ylide itself is not sufficiently biased. An unsymmetrical dipolarophile may have a strong directing effect, which could be counterproductive if its intrinsic preference opposes the desired outcome.

Solutions & Optimization Protocol:

  • Select the Right Dipolarophile: Use an unsymmetrical alkyne with a strong EWG, such as ethyl propiolate. The larger orbital coefficient on the β-carbon of the propiolate will preferentially overlap with the C2 position of the 3-methylpyridinium ylide, leading to the desired 8-methyl-7-carboxylate indolizine.

  • Optimize Ylide Generation: The method of ylide generation can impact its stability and reactivity. Ensure anhydrous conditions and consider the base used.

Step-by-Step Protocol for Regiocontrolled 1,3-Dipolar Cycloaddition:

  • Salt Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve 3-methylpyridine (1.0 eq.) in anhydrous acetone (10 mL). Add ethyl bromoacetate (1.1 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. The pyridinium salt will precipitate.

  • Filtration: Filter the resulting white solid, wash with cold acetone, and dry under vacuum to yield N-(ethoxycarbonylmethyl)-3-methylpyridinium bromide.

  • Cycloaddition: Suspend the pyridinium salt (1.0 eq.) and ethyl propiolate (1.2 eq.) in anhydrous acetonitrile (20 mL). Add triethylamine (1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor by TLC. The reaction is typically complete within 6-8 hours.

  • Workup & Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the target 8-methylindolizine derivative.[10][11]

G cluster_start Troubleshooting Workflow cluster_analysis Analysis cluster_tschitschibabin Tschitschibabin Path cluster_cycloaddition 1,3-Dipolar Cycloaddition Path cluster_end Outcome Start Low Regioselectivity Observed (Mixture of Isomers) Analysis Identify Synthetic Route Start->Analysis T_Cause Cause: Poor electronic/steric control in intramolecular cyclization Analysis->T_Cause Tschitschibabin C_Cause Cause: Incorrect FMO overlap due to substituent effects Analysis->C_Cause 1,3-Dipolar T_Solution Solution: Switch to 1,3-Dipolar Cycloaddition or C-H Functionalization Strategy T_Cause->T_Solution End Improved Regioselectivity for 8-Methylindolizine T_Solution->End C_Optimize Optimize Reaction C_Cause->C_Optimize C_Sol1 Change Dipolarophile (e.g., use ethyl propiolate) C_Optimize->C_Sol1 C_Sol2 Modify Ylide Precursor (Substituent Tuning) C_Optimize->C_Sol2 C_Sol3 Screen Catalyst/Base/ Solvent Conditions C_Optimize->C_Sol3 C_Sol1->End C_Sol2->End C_Sol3->End

Issue 3: I have successfully synthesized a mixture containing 8-methylindolizine, but I cannot separate it from the other isomers.

Isomers of methylindolizine often have very similar polarities, making chromatographic separation challenging.

Root Cause Analysis:

  • Similar Physicochemical Properties: The isomers possess identical molecular weights and similar functional groups, leading to close retention times (Rƒ) on standard silica gel.

  • Co-elution: Standard elution systems may not have sufficient resolving power to separate the compounds effectively.

Solutions & Optimization Protocol:

  • High-Performance Column Chromatography:

    • Technique: Switch from flash chromatography to a high-performance system like Medium Pressure Liquid Chromatography (MPLC) or Preparative HPLC.[12]

    • Stationary Phase: Use high-resolution silica gel (e.g., smaller particle size) or consider alternative stationary phases like alumina or C18 (reversed-phase) if the polarity difference is subtle.

    • Eluent System: Perform a thorough screening of solvent systems. A shallow gradient of a less polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane) can improve resolution. Adding a small percentage of a third solvent like methanol or acetonitrile can also modulate selectivity.

  • Recrystallization:

    • This method is effective if one isomer is significantly more abundant or has a much lower solubility in a particular solvent system.

    • Protocol: Dissolve the isomeric mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). Allow it to cool slowly to room temperature, then to 0-4 °C. The less soluble isomer may crystallize out. Multiple recrystallization steps may be necessary.

  • Derivatization:

    • If separation remains impossible, consider a derivatization strategy. React the isomeric mixture with a reagent that selectively functionalizes one isomer or introduces a bulky group that significantly alters the polarity of the products, making them separable. This is an advanced technique that requires a subsequent step to remove the directing group.

G cluster_chrom Chromatography cluster_recryst Recrystallization start Start: Isomeric Mixture chrom_choice Attempt Separation by High-Resolution Column Chromatography start->chrom_choice chrom_success Success: Pure Isomers Isolated chrom_choice->chrom_success Resolution > 1.5 chrom_fail Failure: Poor Separation chrom_choice->chrom_fail Resolution < 1.5 end_node End Goal: Purified 8-Methylindolizine chrom_success->end_node recryst_choice Attempt Fractional Recrystallization chrom_fail->recryst_choice recryst_success Success: One Isomer Enriched/Isolated recryst_choice->recryst_success Solid Precipitates recryst_fail Failure: Mixture Oiled Out or Co-crystallized recryst_choice->recryst_fail No Solid / Oil recryst_success->end_node recryst_fail->chrom_choice Re-optimize Eluent

References

  • PapersFlow. (n.d.). Catalyzed Synthesis of Indolizines Research Guide.
  • BenchChem. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Substituted Indolizines.
  • BenchChem. (2025). Addressing poor solubility of indolizine derivatives during synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
  • BenchChem. (2025). The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines.
  • Organic & Biomolecular Chemistry. (n.d.). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives.
  • 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. (2017).
  • Levi, L., & Müller, T. J. J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6214-6257.
  • Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(7), 2354-2362.
  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025).
  • Chichibabin Reaction. (n.d.).
  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF. (2025).
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (n.d.). MDPI.
  • Show related. (n.d.).
  • BenchChem. (2025). Addressing regioselectivity issues in the synthesis of 7-substituted indolizines.
  • BenchChem. (2025). Technical Support Center: Optimizing Indolizine Synthesis.
  • BenchChem. (2025). Scholtz Indolizine Synthesis: A Detailed Step-by-Step Protocol for Researchers.
  • Padwa, A., et al. (2007). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed.
  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.).
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (n.d.). Journal of Basic and Clinical Pharmacy.
  • González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. RUA.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Indolizine. (n.d.). ChemicalBook.
  • Two approaches to the synthesis of indolizino[8,7‐b]indoles. (n.d.). ResearchGate.
  • 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. (n.d.). ACS Publications.
  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (n.d.). SciSpace.
  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (n.d.). PMC - NIH.
  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (2025).
  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (n.d.). PMC.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology.
  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today.
  • US3880925A - Separation and purification of cis and trans isomers. (n.d.). Google Patents.
  • How to isolate and purify indolizidine compounds?. (2014). ResearchGate.

Sources

Technical Support Center: Optimizing Cyclization Yields for Sterically Hindered Indolizines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of sterically hindered indolizines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high cyclization yields for this important class of N-fused heterocycles. The inherent steric clash in these systems often leads to sluggish reactions, low conversions, and the formation of unwanted side products.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts related to the synthesis of sterically hindered indolizines.

Q1: What are the primary reasons for low cyclization yields when synthesizing sterically hindered indolizines?

Low yields in the synthesis of sterically hindered indolizines can typically be attributed to a combination of factors:

  • Steric Hindrance: Bulky substituents on the pyridine ring, the acyl group, or the α-haloketone (in the case of the Tschitschibabin reaction) can impede the necessary bond formations for cyclization. This steric clash can raise the activation energy of the desired reaction pathway, slowing it down and allowing side reactions to compete.

  • Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the pyridinium ylide intermediate. Electron-withdrawing groups can decrease nucleophilicity, hindering the cyclization step.[1]

  • Inefficient Ylide Formation: In methods like the 1,3-dipolar cycloaddition, the formation of the pyridinium ylide is a critical preceding step.[2] Steric hindrance around the nitrogen or the α-carbon can disfavor ylide formation.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are crucial. For sterically demanding substrates, conditions that are effective for simpler analogs may be inadequate.

  • Side Reactions: Competing reaction pathways, such as polymerization of the dipolarophile or decomposition of the ylide, can become more prominent when the desired cyclization is slow.

Q2: How does the choice of cyclization strategy impact the synthesis of sterically hindered indolizines?

The choice of synthetic route is critical. The most common methods include the Tschitschibabin reaction and 1,3-dipolar cycloadditions.[3]

  • Tschitschibabin Reaction: This classical method involves the reaction of a 2-alkylpyridine with an α-halocarbonyl compound followed by base-mediated cyclization.[4] For sterically hindered substrates, the initial quaternization of the pyridine nitrogen can be a bottleneck.

  • 1,3-Dipolar Cycloaddition: This versatile method involves the reaction of a pyridinium ylide with a dipolarophile (e.g., an alkyne or alkene).[3][5] It can be more tolerant of a wider range of functional groups. However, the steric bulk on either the ylide or the dipolarophile can significantly affect the regioselectivity and the overall reaction rate.[6]

  • Metal-Catalyzed Cyclizations: Transition metal catalysis (e.g., using palladium, copper, or gold) can offer milder reaction conditions and alternative mechanistic pathways that may be more favorable for hindered systems.[7][8][9]

Q3: What is the role of microwave irradiation in overcoming low yields?

Microwave-assisted organic synthesis (MAOS) can be a powerful tool for improving yields in the synthesis of indolizines, especially for challenging substrates.[10][11][12] The primary advantages of microwave heating are:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly reduced reaction times (from hours to minutes).[11][12]

  • Increased Yields and Purity: The short reaction times can minimize the formation of side products that often occur under prolonged thermal conditions.

  • Improved Selectivity: In some cases, microwave heating can lead to different product distributions compared to conventional heating, potentially favoring the desired cyclized product.

Microwave-mediated three-component reactions have been developed that allow for the one-pot synthesis of indolizines in excellent yields.[13]

Part 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of sterically hindered indolizines.

Problem Potential Causes Troubleshooting Steps & Solutions
No or Minimal Product Formation 1. Ineffective Catalyst/Reaction Conditions: The chosen catalyst or reaction conditions may not be sufficiently active to overcome the steric barrier. 2. Poor Ylide Formation: The pyridinium ylide intermediate is not forming efficiently. 3. Decomposition of Starting Materials: Reactants may be unstable under the reaction conditions.1. Catalyst Screening: If using a metal-catalyzed approach, screen a panel of catalysts and ligands. For example, in palladium-catalyzed reactions, varying the phosphine ligand can have a significant impact on regioselectivity and yield.[7] 2. Increase Reaction Temperature: A higher temperature can provide the necessary activation energy. Consider switching to a higher-boiling solvent or employing microwave irradiation.[11][14] 3. Optimize Base: For reactions requiring a base (e.g., Tschitschibabin), screen different bases (e.g., DBU, triethylamine, potassium carbonate). The strength and steric bulk of the base can influence ylide formation. 4. Solvent Effects: The polarity of the solvent can influence the stability of intermediates. Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane). Protic polar solvents like methanol may be inappropriate in some cases.[15]
Low Yield with Significant Starting Material Recovery 1. Insufficient Reaction Time: The reaction is proceeding slowly due to steric hindrance. 2. Reversible Reaction: The cyclization may be reversible under the given conditions. 3. Inadequate Mixing: In heterogeneous reactions, poor mixing can limit reactant contact.1. Increase Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours). 2. Higher Concentration: Increasing the concentration of reactants can favor the desired bimolecular or intramolecular reaction.[16] 3. Use of Additives: In some cases, additives can stabilize intermediates or activate catalysts. For example, the use of an oxidant like (NH4)2S2O8 with a copper catalyst has been shown to be effective.[17]
Formation of Multiple Side Products 1. Competing Reaction Pathways: When the desired cyclization is slow, alternative reactions can become significant. 2. Decomposition of Intermediates: The pyridinium ylide or other intermediates may be unstable and undergo decomposition. 3. Lack of Regioselectivity: In 1,3-dipolar cycloadditions, both regioisomers may form.1. Lower Reaction Temperature: If side product formation is due to decomposition at high temperatures, a lower temperature with a more active catalyst may be beneficial. 2. Change of Dipolarophile: In 1,3-dipolar cycloadditions, the electronic nature of the dipolarophile can influence regioselectivity.[5][18] 3. Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters like temperature and residence time, potentially minimizing side product formation.[19][20][21]

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments in the synthesis of indolizines.

Protocol 1: General Procedure for Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol is a starting point for the optimization of a microwave-assisted 1,3-dipolar cycloaddition for the synthesis of a sterically hindered indolizine.

Materials:

  • Sterically hindered 2-alkylpyridinium salt (1.0 mmol)

  • Activated alkyne or alkene (dipolarophile) (1.2 mmol)

  • Base (e.g., triethylamine, DBU) (1.5 mmol)

  • Anhydrous solvent (e.g., DMF, toluene) (5 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add the 2-alkylpyridinium salt (1.0 mmol), the dipolarophile (1.2 mmol), and a magnetic stir bar.

  • Add the anhydrous solvent (5 mL) to the vial.

  • Add the base (1.5 mmol) to the mixture.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Set the reaction temperature to 120 °C, the reaction time to 30 minutes, and the power to 100 W (these are starting parameters and should be optimized).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimization of a Metal-Catalyzed Cycloisomerization

This protocol outlines a systematic approach to optimizing a metal-catalyzed cycloisomerization for a sterically hindered substrate.

Initial Reaction Setup:

  • Substrate (e.g., a propargylic pyridine derivative) (0.5 mmol)

  • Metal catalyst (e.g., PtCl2, CuI) (5 mol%)

  • Ligand (if applicable) (10 mol%)

  • Solvent (e.g., PhH, MeCN) (0.2 M)

  • Inert atmosphere (e.g., nitrogen or argon)

Optimization Workflow:

  • Catalyst Screening: Set up parallel reactions with different metal catalysts (e.g., PtCl2, PtCl4, CuI, Pd(OAc)2) under the initial conditions. Analyze the crude reaction mixtures by LC-MS or ¹H NMR to identify the most promising catalyst(s).[9]

  • Ligand Screening (if applicable): For the best performing metal, screen a variety of ligands (e.g., phosphine ligands for palladium).

  • Solvent Screening: With the best catalyst/ligand combination, screen a range of anhydrous solvents (e.g., toluene, dioxane, DMF, MeCN).

  • Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 70 °C, 100 °C) to find the optimal balance between reaction rate and side product formation.

  • Concentration Optimization: Investigate the effect of substrate concentration on the reaction yield.

Part 4: Visualizing Reaction Pathways and Workflows

Diagram 1: Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Workflow Start Low Yield of Sterically Hindered Indolizine Check_Starting_Materials Verify Purity and Integrity of Starting Materials Start->Check_Starting_Materials Initial_Reaction Initial Reaction Conditions Check_Starting_Materials->Initial_Reaction Analysis Analyze Crude Reaction Mixture (LC-MS, NMR) Initial_Reaction->Analysis No_Product No Product or Trace Amounts Analysis->No_Product No Product Low_Conversion Low Conversion, High Starting Material Analysis->Low_Conversion Low Conversion Side_Products Significant Side Products Analysis->Side_Products Side Products Successful_Optimization Successful Optimization Analysis->Successful_Optimization High Yield Optimize_Conditions Optimize Reaction Conditions No_Product->Optimize_Conditions Low_Conversion->Optimize_Conditions Side_Products->Optimize_Conditions Increase_Temp Increase Temperature / Microwave Optimize_Conditions->Increase_Temp Change_Catalyst Screen Catalysts / Ligands Optimize_Conditions->Change_Catalyst Change_Solvent Screen Solvents Optimize_Conditions->Change_Solvent Increase_Time Increase Reaction Time Optimize_Conditions->Increase_Time Increase_Conc Increase Concentration Optimize_Conditions->Increase_Conc Modify_Strategy Modify Synthetic Strategy Optimize_Conditions->Modify_Strategy Increase_Temp->Analysis Change_Catalyst->Analysis Change_Solvent->Analysis Increase_Time->Analysis Increase_Conc->Analysis Flow_Chemistry Consider Flow Chemistry Modify_Strategy->Flow_Chemistry Alternative_Route Explore Alternative Synthetic Route Modify_Strategy->Alternative_Route Flow_Chemistry->Analysis Alternative_Route->Analysis Dipolar_Cycloaddition cluster_Ylide_Formation Ylide Formation cluster_Cycloaddition Cycloaddition cluster_Aromatization Aromatization Pyridinium_Salt Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium_Salt->Ylide -H+ Base Base Cycloadduct Initial Cycloadduct Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloadduct Indolizine Indolizine Product Cycloadduct->Indolizine -2H Oxidant Oxidant (if needed)

Caption: A simplified mechanism of indolizine synthesis via 1,3-dipolar cycloaddition.

References

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.).
  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. (2025). European Journal of Medicinal Chemistry.
  • Sadowski, B., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6631-6653. [Link]

  • Ghosh, S., & Biswas, K. (2024). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Synthetic Communications, 54(7), 505-525. [Link]

  • Synthesis of Functionalized Indolizines. (n.d.). ResearchGate.
  • Bora, U., Saikia, A., & Boruah, R. C. (2003). A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction. Organic Letters, 5(4), 435–438. [Link]

  • Ghosh, S., & Biswas, K. (2024). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Synthetic Communications, 54(7), 505-525. [Link]

  • Study on the Synthesis of Functionalized Indolizines. (n.d.). ResearchGate.
  • Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). (2024). Synthetic Communications, 54(7), 505-525. [Link]

  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology.
  • The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines. (2025). BenchChem.
  • Formation of pyridinium ylide and synthesis of indolizines. (n.d.). ResearchGate.
  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2018). Molecules, 23(10), 2465. [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3242. [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). Springer Professional.
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2019). Molecules, 24(1), 159. [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3242. [Link]

  • Zhang, X., Zhang, J., Liu, Z., Bi, W., Shen, J., & Li, G. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules, 29(9), 2061. [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). Beilstein Journal of Organic Chemistry, 6, 1051-1070. [Link]

  • Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. (2025). BenchChem.
  • Optimization for the cyclization step. (n.d.). ResearchGate.
  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. (n.d.). ResearchGate.
  • Steric Effects on Regioselectivity in 1,3-Dipolar Cycloaddition of C,N- Dialkyl Nitrones with Acceptor-Substituted Alkynes. (2010). ChemInform, 48(4), 669-682. [Link]

  • Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones. (2012). Organic Letters, 14(17), 4482-4485. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Purification Strategies for 8-Methylindolizine-2-Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-methylindolizine-2-carboxylic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the rationale to troubleshoot and optimize your purification strategies effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include unreacted starting materials (e.g., substituted pyridines and α-halo ketones/esters), polymeric materials, and regioisomers formed during the cycloaddition step.[1][2][3] If the synthesis involves the hydrolysis of an ester intermediate, incomplete hydrolysis can leave residual ester.

Q2: My this compound is showing poor solubility in common organic solvents. How can I purify it?

A2: Poor solubility in standard organic solvents is a known challenge for some indolizine carboxylic acids.[4] An acid-base extraction is often a highly effective first-line strategy.[5][6] By dissolving the crude product in a suitable organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid will be deprotonated and extracted into the aqueous layer, leaving many non-acidic impurities behind in the organic phase. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which is then collected by filtration.

Q3: I am observing significant streaking/tailing of my compound on silica gel TLC plates. What does this indicate and how can I fix it for column chromatography?

A3: Streaking on silica gel TLC is a classic sign of a compound interacting too strongly with the acidic silica stationary phase. This is common for basic compounds like indolizines and can also occur with carboxylic acids.[5][7] To mitigate this for column chromatography, you can add a small amount of a modifier to your eluent system. For basic indolizines, adding 1-3% triethylamine can neutralize the acidic sites on the silica gel, leading to improved peak shape.[5] For carboxylic acids, adding a small percentage of acetic acid to the mobile phase can help to suppress deprotonation and reduce tailing.[8]

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a cornerstone of purification for indolizine derivatives.[9][10] However, achieving optimal separation requires careful consideration of several factors.

Problem Potential Cause Recommended Solution
Poor Separation/Overlapping Peaks Inappropriate solvent system.Systematically screen solvent systems using TLC to find an eluent that gives your target compound an Rf value of approximately 0.2-0.3.[5] Common systems include hexanes/ethyl acetate and dichloromethane/methanol.[9]
Column overloading.The amount of crude material should ideally be 1-5% of the mass of the stationary phase. If you need to purify a larger amount, use a column with a larger diameter.[7]
Compound Does Not Elute (Stays at Baseline) The solvent system is not polar enough.Increase the polarity of the eluent. For instance, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%. A small addition of a more polar solvent like methanol can also be effective.[11]
Irreversible adsorption or decomposition on silica gel.Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[12] If decomposition is observed, consider switching to a less acidic stationary phase like neutral alumina.[7]
Compound Runs with the Solvent Front (High Rf) The solvent system is too polar.Decrease the polarity of the eluent. For example, if you are using 50% ethyl acetate in hexane, reduce it to a lower percentage.[11]
Visualizing Your Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common column chromatography issues.

Column_Chromatography_Troubleshooting Troubleshooting Workflow for Column Chromatography cluster_troubleshooting Troubleshooting Loop start Start: Crude Product Ready for Purification run_tlc Run TLC with various solvent systems start->run_tlc assess_tlc Assess TLC Plate run_tlc->assess_tlc good_rf Rf is ~0.2-0.3 with good separation assess_tlc->good_rf Good Separation streaking Significant Streaking/Tailing? assess_tlc->streaking Streaking/Tailing low_rf Compound at Baseline (Low Rf) assess_tlc->low_rf Low Rf high_rf Compound at Solvent Front (High Rf) assess_tlc->high_rf High Rf run_column Proceed with Column Chromatography good_rf->run_column add_modifier Add Modifier to Eluent (e.g., 1-3% Triethylamine or Acetic Acid) streaking->add_modifier Yes streaking->run_column No add_modifier->run_column success Pure Compound Obtained run_column->success increase_polarity Increase Eluent Polarity low_rf->increase_polarity decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity->run_tlc decrease_polarity->run_tlc check_stability Check for Decomposition on Silica switch_stationary_phase Consider Neutral Alumina or Reversed-Phase

Caption: A decision tree for troubleshooting column chromatography.

III. Step-by-Step Experimental Protocol: Acid-Base Extraction

This protocol is designed for the initial purification of crude this compound to remove neutral and basic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like DCM or EtOAc in a beaker.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Extraction (Base Wash): Add an equal volume of 1M NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower organic layer into a clean flask. Collect the upper aqueous layer (which now contains your deprotonated product) into a separate large beaker.

  • Re-extraction (Optional but Recommended): To maximize recovery, add the organic layer back to the separatory funnel and repeat the extraction with a fresh portion of 1M NaHCO₃. Combine this second aqueous extract with the first.

  • Acidification: While stirring, slowly add 1M HCl to the combined aqueous extracts. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2-3). Your purified product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Visualizing the Acid-Base Extraction Workflow

Acid_Base_Extraction Acid-Base Extraction Workflow start Crude Product dissolve Dissolve in Organic Solvent (e.g., DCM/EtOAc) start->dissolve add_base Add Aqueous Base (e.g., 1M NaHCO₃) dissolve->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Contains Deprotonated Product) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for acid-base extraction purification.

IV. Crystallization Troubleshooting

Crystallization is a powerful technique for obtaining highly pure material. However, it can sometimes be challenging.

Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to the solution being too supersaturated or cooling too quickly.[7]

  • Solution 1: Add a small amount of hot solvent to dissolve the oil, then allow it to cool much more slowly.

  • Solution 2: Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.

  • Solution 3: If you have a small amount of pure material, add a "seed crystal" to induce crystallization.[7]

Q: My recovery from crystallization is very low. How can I improve it?

A: Low recovery is often due to using too much solvent or the compound having significant solubility even in the cold solvent.[7]

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Solution 2: After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Solution 3: Consider a different solvent system, perhaps a co-solvent system where the compound is soluble in one solvent (the "good" solvent) but insoluble in the other (the "poor" solvent).

By understanding the principles behind these purification techniques and anticipating common challenges, you can develop a robust and efficient strategy for obtaining high-purity this compound and its intermediates, accelerating your research and development efforts.

References
  • Benchchem.
  • ResearchGate.
  • Benchchem. Technical Support Center: Optimizing Indolizine Synthesis.
  • The Royal Society of Chemistry.
  • Benchchem.
  • Benchchem.
  • University of Rochester, Department of Chemistry.
  • Reddit.
  • LookChem.
  • Organic Chemistry Portal. Synthesis of indolizines.
  • Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • International Journal of Engineering Trends and Technology.

Sources

Overcoming instability of indolizine carboxylic acids in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indolizine Chemistry

Guide: Navigating the Inherent Instability of Indolizine Carboxylic Acids in Acidic Environments

Welcome to the technical support center for researchers working with indolizine derivatives. This guide is designed to provide you, as a fellow scientist, with a deep understanding of the challenges associated with the stability of indolizine carboxylic acids in acidic media and to offer field-proven troubleshooting strategies and protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions - The Chemistry of Instability

This section addresses the fundamental reasons behind the instability of indolizine carboxylic acids. Understanding these core principles is the first step toward effective troubleshooting.

Q1: Why are my indolizine carboxylic acids so prone to degradation in acidic conditions?

A: The instability stems from the fundamental electronic properties of the indolizine core. Indolizine is an electron-rich aromatic system with 10 π-electrons, making it isoelectronic with naphthalene and its isomer, indole.[1][2] This high electron density, particularly in the five-membered pyrrole-like ring, makes the system highly susceptible to electrophilic attack, including protonation.[3]

Under acidic conditions, the indolizine ring can be protonated, most commonly at the C1 or C3 positions.[3] This protonation disrupts the aromaticity of the system, forming a reactive, non-aromatic intermediate. If a carboxylic acid group is present, particularly at an electron-rich position like C1, C2, or C3, this disruption can facilitate decarboxylation, leading to the irreversible loss of CO₂ and the formation of a simpler, often undesired, indolizine derivative.[4][5] In some cases, strong acids like nitric acid can lead to oxidation and decomposition rather than simple substitution.[3]

Q2: I've noticed that unsubstituted indolizine itself is unstable. How does this relate to my carboxylic acid derivative?

A: Your observation is correct. The parent indolizine scaffold is known to be unstable under ambient conditions.[6] Its high reactivity, especially at positions 1 and 3, makes it prone to polymerization or degradation.[6] Introducing substituents is a key strategy to create more stable and handleable derivatives.

However, a carboxylic acid group is an electronic wild card. While it is an electron-withdrawing group, its presence provides a pathway for decomposition via decarboxylation, as explained in Q1. Therefore, while your substituted indolizine may be more stable than the parent compound in a general sense, the carboxylic acid functionality introduces a specific, acid-labile failure point.

Q3: My compound seems to decompose during work-up and purification. What specific factors accelerate this degradation?

A: Several factors can accelerate the degradation of your indolizine carboxylic acid during routine experimental procedures:

  • Low pH: The lower the pH of your aqueous wash or chromatography mobile phase, the higher the concentration of protons available to initiate the degradation cascade.

  • Elevated Temperature: Heating during work-up, such as concentrating a solution under vacuum at high temperatures, provides the activation energy needed for decarboxylation to occur.[4][7] Many decarboxylation reactions proceed readily at temperatures from 100-150°C, but for sensitive substrates, this can occur even at room temperature.[4][7]

  • Reaction Time: Prolonged exposure to acidic conditions, even if mild, increases the likelihood of degradation.

  • Solvent Choice: The choice of solvent can influence stability, although this is less critical than pH and temperature. The key is to use a solvent system that allows for efficient extraction and purification without requiring harsh conditions.

Part 2: Troubleshooting Guide - From Synthesis to Storage

This section provides actionable solutions to common problems encountered during the handling of indolizine carboxylic acids.

Symptom / Observation Probable Cause(s) Recommended Solutions & Actions
Low or no yield after acidic work-up. Product degradation and decarboxylation during aqueous extraction with acid (e.g., 1N HCl).1. Minimize Acid Exposure: Wash organic layers with saturated sodium bicarbonate or brine instead of acid. If an acid wash is necessary to remove basic impurities, use a very dilute, weak acid (e.g., 0.1 M citric acid) and perform the wash quickly at low temperature (0-5 °C). 2. pH-Controlled Extraction: Instead of a strong acid wash, dissolve the crude product in an organic solvent and extract the carboxylic acid into a basic aqueous phase (e.g., 1M NaHCO₃). Wash the aqueous phase with an organic solvent (e.g., ether, DCM) to remove neutral impurities. Carefully re-acidify the aqueous phase to a pH just below the pKa of the acid (typically pH 3-4) at 0°C and immediately extract the precipitated product back into an organic solvent.[8][9]
Product degrades on silica gel column chromatography. The silica gel is inherently acidic and can catalyze decarboxylation on the column.1. Deactivate Silica: Use silica gel that has been pre-treated with a base. A common method is to use a mobile phase containing a small amount of triethylamine (0.1-1%) or pyridine to neutralize the acidic sites. 2. Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) chromatography where the mobile phase pH can be controlled with buffers (e.g., ammonium acetate). 3. Rapid Chromatography: Do not let the compound sit on the column for extended periods. Use flash chromatography with sufficient pressure to elute the product quickly.
NMR spectrum shows loss of the carboxylic acid proton and/or unexpected signals corresponding to a decarboxylated product. Decarboxylation has occurred either during work-up or during sample preparation for NMR (e.g., using acidic CDCl₃).1. Confirm Purity Pre-Analysis: Run a quick TLC or LC-MS on the crude material before extensive purification to confirm the presence of the desired product. 2. Use Neutral Solvents: Use neutral NMR solvents like DMSO-d₆ or acetone-d₆. If using CDCl₃, ensure it is fresh and neutral.
Purified solid product decomposes over time in storage. Residual acid, exposure to light, or atmospheric moisture is causing slow degradation.1. Ensure Purity: Make sure the final product is free of any acidic residue from purification. 2. Proper Storage Conditions: Store the solid product under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20 °C is recommended).

Part 3: Proactive Stabilization - The Protecting Group Strategy

The most robust method for overcoming the instability of indolizine carboxylic acids is to mask the problematic functional group during synthesis and purification. This is achieved by converting the carboxylic acid into a more stable derivative, most commonly an ester.[10][11][12]

Q4: Which protecting group is right for my synthesis?

A: The ideal protecting group is one that is easily installed, stable to your subsequent reaction conditions, and can be removed (deprotected) under mild conditions that do not affect the rest of your molecule.[10] The choice is highly dependent on the overall synthetic route.

Protecting Group Common Protection Method Cleavage (Deprotection) Conditions Key Advantages & Considerations
Methyl or Ethyl Ester Fischer esterification (e.g., MeOH/EtOH, cat. H₂SO₄) or reaction with alkyl halide (e.g., MeI, EtI) and base.[12]Saponification (e.g., LiOH, NaOH in H₂O/THF) or strong acid hydrolysis (e.g., H₂SO₄/H₂O, heat).[13]Stable to many conditions. Base-mediated cleavage can be problematic for base-sensitive molecules.
tert-Butyl (tBu) Ester Reaction with isobutylene and catalytic acid.Mild acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM at 0 °C to RT).[13]Excellent choice if your molecule is sensitive to base or hydrogenolysis. The cleavage is clean, producing volatile byproducts.
Benzyl (Bn) Ester Reaction with benzyl bromide and base.[12]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[13]Ideal for molecules sensitive to both acid and base. Cleavage is very mild. Not suitable if other reducible groups (alkenes, alkynes, nitro groups) are present.
Silyl Esters (e.g., TMS) Reaction with a silyl chloride (e.g., TMSCl) and a non-nucleophilic base.Very mild acid, base, or fluoride sources (e.g., TBAF).[13]Very labile and generally used for temporary protection during a single step. May not survive chromatography.
Experimental Protocols

Protocol 1: General Procedure for tert-Butyl Ester Protection

This protocol is recommended for syntheses where subsequent steps involve basic or nucleophilic reagents.

  • Dissolution: Suspend the indolizine carboxylic acid (1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

  • Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tert-butyl ester can then be purified by column chromatography on silica gel.

Protocol 2: Deprotection of a tert-Butyl Ester with TFA

This procedure regenerates the carboxylic acid under mild acidic conditions just before final use or analysis.

  • Dissolution: Dissolve the purified indolizine-tert-butyl ester (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a flask and cool to 0 °C in an ice bath.

  • Addition of Acid: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[14] The resulting indolizine carboxylic acid is often pure enough for the next step but can be purified further if necessary, taking care to avoid strong acids.

Part 4: Visualization of Key Processes

Understanding the mechanisms and workflows visually can aid in experimental design and troubleshooting.

Mechanism: Acid-Catalyzed Decarboxylation

The following diagram illustrates the proposed pathway for the degradation of an indolizine-2-carboxylic acid in the presence of acid (H⁺).

G cluster_0 Degradation Pathway Start Indolizine-2-Carboxylic Acid Protonation Protonated Intermediate (Resonance Stabilized Cation) Start->Protonation + H+ (Acid catalyst) (Attack at C1 or C3) Decarboxylation Loss of CO2 Protonation->Decarboxylation Aromaticity Disrupted, C-C bond weakens Product Decarboxylated Indolizine Decarboxylation->Product Rearomatization

Caption: Proposed mechanism of acid-catalyzed decarboxylation.

Workflow: Strategic Handling of Indolizine Carboxylic Acids

This workflow provides a decision-making tree for handling these sensitive compounds.

G cluster_workflow Experimental Workflow Start Synthesis of Indolizine Carboxylic Acid CheckStability Is the product stable to planned work-up/ purification/reaction? Start->CheckStability Protect Protect Carboxylic Acid (e.g., as tBu Ester) CheckStability->Protect No IsolateDirectly Proceed with Careful Direct Isolation (pH control, low temp) CheckStability->IsolateDirectly Yes Reaction Perform Subsequent Synthetic Steps Protect->Reaction Deprotect Deprotect to Yield Final Carboxylic Acid Reaction->Deprotect FinalProduct Final Product Deprotect->FinalProduct IsolateDirectly->FinalProduct

Caption: Decision workflow for handling sensitive indolizine carboxylic acids.

References

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • Application Notes and Protocols: Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids. (2025). Benchchem.
  • Basavaraj, M., Giles, D., Das, A. K., Janadri, S., & Andhale, G. S. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140. [Link]

  • Sekgota, K., Isaacs, M., Hoppe, H. C., & Kaye, P. (2018). Synthetic access to the indolizine-2-carboxylic acids 9 and 10 as critical precursors for the formation of the targeted indolizine-2-carboxamides 11 and 12. ResearchGate. Retrieved February 12, 2026, from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. Retrieved February 12, 2026, from [Link]

  • Carboxylic Acid Protecting Groups. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

  • Chapter 6 Carboxyl Protecting Groups. (n.d.). Retrieved February 12, 2026, from [Link]

  • Funicello, M., Chiummiento, L., Santarsiere, A., & Lupattelli, P. (2018). Synthesis of key indolizine-2-carboxylic acid intermediate. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Soare, M. L., et al. (2012). Synthesis and electrochemical characterization of substituted indolizine carboxylates. Journal of the Serbian Chemical Society. Retrieved February 12, 2026, from [Link]

  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology. Retrieved February 12, 2026, from [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). PubMed Central. Retrieved February 12, 2026, from [Link]

  • How to isolate and purify indolizidine compounds? (2014). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. Retrieved February 12, 2026, from [Link]

  • Decarboxylation Reaction Mechanism. (2018, May 12). YouTube. Retrieved February 12, 2026, from [Link]

  • Chernyak, D., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. Retrieved February 12, 2026, from [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PubMed Central. Retrieved February 12, 2026, from [Link]

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (2021). PubMed. Retrieved February 12, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 12, 2026, from [Link]

  • Decarboxylation of Carboxylic Acid. (2018, October 21). YouTube. Retrieved February 12, 2026, from [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. (1999). LOCKSS. Retrieved February 12, 2026, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Synthetic scheme for indolizine derivatives using different substituted pyridines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]

  • Why is indole acetic acid not stable under acidic conditions or light. (2024). Reddit. Retrieved February 12, 2026, from [Link]

  • Process for purification of aryl carboxylic acids. (n.d.). Google Patents.
  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. (n.d.). Organic Chemistry Frontiers. Retrieved February 12, 2026, from [Link]

  • Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. Retrieved February 12, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 8-methylindolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 8-methylindolizine-2-carboxylic acid, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. We will move beyond a simple peak listing to a predictive analysis grounded in fundamental principles, comparing the target molecule with the parent indolizine scaffold to illustrate the structural and electronic effects of its substituents. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unequivocal structure elucidation.

The Indolizine Scaffold: An Electronic and Spectroscopic Baseline

The indolizine ring system, a nitrogen-containing heterocycle, is the structural core of our analyte. It consists of a fused pyridine (six-membered) and pyrrole (five-membered) ring. This fusion results in a unique electronic landscape: the five-membered ring is relatively electron-rich, while the six-membered pyridine ring is electron-deficient.[1] This electronic disparity is fundamental to understanding the chemical shifts of its protons.

To interpret the spectrum of our substituted compound, we must first establish a baseline. The ¹H NMR spectrum of the parent indolizine molecule in CCl₄ provides the foundational chemical shifts for each proton on the unsubstituted ring.[2]

ProtonChemical Shift (δ, ppm)[2]
H-16.28
H-26.64
H-37.14
H-57.76
H-66.31
H-76.50
H-87.25

These values serve as our starting point for predicting how substituents will perturb the magnetic environments of the remaining protons.

Decoding Substituent Effects in this compound

Our target molecule, this compound, features two key substituents that dramatically alter the baseline spectrum:

  • C2-Carboxylic Acid (-COOH): This is a strong electron-withdrawing group (EWG). Through resonance and inductive effects, it pulls electron density away from the indolizine ring system. This "deshielding" effect causes protons, particularly those nearby, to resonate at a higher chemical shift (further downfield).[1][3] The protons on the five-membered ring (H-1, H-3) will be most significantly impacted.

  • C8-Methyl Group (-CH₃): This is a weak electron-donating group (EDG). It pushes electron density into the pyridine ring, "shielding" nearby protons. This shielding causes the protons to experience a weaker effective magnetic field and thus resonate at a lower chemical shift (further upfield).[3][4] The primary beneficiary of this effect will be H-7.

The interplay of these two opposing electronic forces dictates the final appearance of the spectrum.

A Proton-by-Proton Predictive Analysis

Based on the parent structure and substituent effects, we can predict the characteristics of each signal in the ¹H NMR spectrum of this compound.

Proton H-1:

  • Predicted Chemical Shift (δ): ~7.0-7.5 ppm. The C2-carboxylic acid group will strongly deshield this proton, shifting it significantly downfield from the parent value of 6.28 ppm.

  • Predicted Multiplicity: Doublet (d). It is coupled only to the H-3 proton.

  • Predicted Coupling Constant (J): ~2.5-4.0 Hz. The ³J coupling in five-membered rings is typically smaller than in six-membered aromatic rings.

Proton H-3:

  • Predicted Chemical Shift (δ): ~7.8-8.2 ppm. This proton is also heavily deshielded by the adjacent C2-carboxylic acid, likely making it one of the most downfield signals on the five-membered ring.

  • Predicted Multiplicity: Doublet (d). It is coupled only to the H-1 proton.

  • Predicted Coupling Constant (J): ~2.5-4.0 Hz, reciprocal to J₁‚₃.

Proton H-5:

  • Predicted Chemical Shift (δ): ~8.0-8.4 ppm. In the parent indolizine, H-5 is the most downfield proton. The EWG at C2 will further withdraw density from the entire system, likely keeping H-5 as the most deshielded proton overall.

  • Predicted Multiplicity: Doublet (d). It is coupled only to H-6.

  • Predicted Coupling Constant (J): ~6.5-7.5 Hz, a typical ortho coupling.[5]

Proton H-6:

  • Predicted Chemical Shift (δ): ~6.6-7.0 ppm. This proton is coupled to both H-5 and H-7. Its chemical shift will be moderately downfield from the parent value (6.31 ppm) due to the influence of the C2-EWG.

  • Predicted Multiplicity: Triplet (t) or Doublet of Doublets (dd). Assuming J₅‚₆ and J₆‚₇ are similar, it may appear as a triplet. If they are different, it will be a doublet of doublets.

  • Predicted Coupling Constant (J): J₅‚₆ ≈ 6.5-7.5 Hz (ortho); J₆‚₇ ≈ 8.5-9.5 Hz (ortho).

Proton H-7:

  • Predicted Chemical Shift (δ): ~6.4-6.8 ppm. This proton is ortho to the electron-donating C8-methyl group, which will shield it and shift it upfield relative to where it might otherwise be. It will also experience coupling from H-6.

  • Predicted Multiplicity: Doublet (d). It is coupled to H-6.

  • Predicted Coupling Constant (J): ~8.5-9.5 Hz, a typical ortho coupling.

C8-Methyl Protons (-CH₃):

  • Predicted Chemical Shift (δ): ~2.3-2.6 ppm. This is a typical range for a methyl group attached to an aromatic ring.

  • Predicted Multiplicity: Singlet (s). There are no adjacent protons to couple with.

C2-Carboxylic Acid Proton (-COOH):

  • Predicted Chemical Shift (δ): >10 ppm, likely broad. The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet far downfield.[6] It can also exchange with trace water in the solvent, which can broaden the signal or cause it to disappear.

Comparison with an Alternative: The Unsubstituted Indolizine-2-carboxylic acid

To isolate the effect of the 8-methyl group, we can compare our target molecule to its direct precursor, indolizine-2-carboxylic acid.

ProtonThis compound (Predicted)Indolizine-2-carboxylic acid (Predicted)Rationale for Difference
H-1 ~7.0-7.5 ppm~7.0-7.5 ppmMinimal change; distant from C8.
H-3 ~7.8-8.2 ppm~7.8-8.2 ppmMinimal change; distant from C8.
H-5 ~8.0-8.4 ppm~8.1-8.5 ppmSlightly shielded by the distant C8-methyl group.
H-6 ~6.6-7.0 ppm~6.8-7.2 ppmSlightly shielded by the C8-methyl group.
H-7 ~6.4-6.8 ppm ~7.0-7.4 ppm Significantly shielded by the adjacent electron-donating methyl group.
H-8 N/A (Substituted)~7.5-7.8 ppmReplaced by the methyl signal.
-CH₃ ~2.3-2.6 ppm N/ASignal is unique to the 8-methyl derivative.

This comparison clearly demonstrates that the most diagnostic impact of the C8-methyl group is the significant upfield (shielding) shift of the adjacent H-7 proton, providing a clear spectral marker for its position.

Data Summary and Visualization

The predicted ¹H NMR data is summarized below.

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)
-COOH>10.0br sN/A
H-58.0 - 8.4dJ₅,₆ = 6.5 - 7.5
H-37.8 - 8.2dJ₁,₃ = 2.5 - 4.0
H-17.0 - 7.5dJ₁,₃ = 2.5 - 4.0
H-66.6 - 7.0t or ddJ₅,₆ = 6.5 - 7.5; J₆,₇ = 8.5 - 9.5
H-76.4 - 6.8dJ₆,₇ = 8.5 - 9.5
8-CH₃2.3 - 2.6sN/A

To visualize the connectivity of the protons, the following diagram illustrates the spin-spin coupling network. Protons that are coupled are connected by lines.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for High-Quality Data Acquisition

Acquiring a clean, interpretable spectrum is paramount. The following protocol ensures data integrity and reproducibility.

A. Sample Preparation (Self-Validating System)

  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous signals. Purity can be verified by LC-MS or elemental analysis.

  • Massing: Accurately weigh 5-10 mg of the analyte.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual proton signal (δ ~2.50 ppm) is unlikely to overlap with most analyte signals, except potentially the methyl group. CDCl₃ can also be used, but the carboxylic acid proton may exchange more rapidly.

  • Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the NMR tube containing the analyte.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift axis to δ 0.00 ppm. Most modern spectrometers can reference the residual solvent peak, but TMS is the gold standard.

  • Homogenization: Vortex the NMR tube for 30 seconds or until the sample is completely dissolved. A clear, particulate-free solution is required.

B. Spectrometer Setup and Acquisition (400 MHz Example)

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe to the specific sample to maximize sensitivity and signal shape.

  • Locking: Lock the spectrometer field frequency to the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton (zg30).

    • Pulse Angle: 30 degrees (a compromise between signal intensity and faster relaxation for quantitative work).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration.

    • Number of Scans (NS): 16 or 32 scans are typically sufficient for a sample of this concentration.

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape (symmetrical and positive).

  • Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the x-axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

  • Integration: Integrate all signals to determine the relative number of protons represented by each peak. Set the integral of a known signal (e.g., the singlet of the 3 methyl protons) to 3.0 to normalize the other integrals.

References

  • Babaev, E. V., Torocheshnikov, V. N., & Bobrovskii, S. I. (1995). NMR SPECTRA OF INDOLIZINES AND THEIR o COMPLEXES. Chemistry of Heterocyclic Compounds, 31(9), 1041-1053. Available at: [Link]

  • Sliwa, W., & Mianowska, B. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6194-6221. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Student Doctor Network Forums. (2006). about electron withdrawing/donating groups and NMR. Retrieved February 12, 2026, from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). Effect of electron donating and withdrawing groups on NMR. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 12, 2026, from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

Sources

Crystal Structure Analysis of 8-Methylindolizine-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-methylindolizine-2-carboxylic acid represents a distinct class of N-fused heterocycles (indolizines) that serve as isosteres to the ubiquitous indole scaffold. While indole derivatives dominate pharmaceutical libraries, the indolizine scaffold offers unique electronic properties—specifically the absence of an N-H donor and a hypervalent bridgehead nitrogen—which drastically alters solid-state packing and solubility profiles.

This guide provides a technical framework for analyzing the crystal structure of this compound. It compares this target molecule against its structural isomer, Indole-2-carboxylic acid (I2CA) , to highlight critical differences in hydrogen bonding motifs, planarity, and pi-stacking interactions essential for drug design and solid-state formulation.

Structural & Performance Comparison

The primary distinction in "performance" (defined here as solid-state stability, packing efficiency, and intermolecular interactions) lies in the hydrogen-bonding capability of the core scaffold.

Table 1: Comparative Structural Properties
FeatureTarget: 8-Methylindolizine-2-COOH Reference: Indole-2-Carboxylic Acid Implication for Drug Development
Core Topology 6+5 Fused (Bridgehead N)6+5 Fused (N in 5-ring)Indolizine is fully conjugated but lacks N-H functionality.
H-Bond Donors 1 (Carboxylic O-H)2 (Carboxylic O-H + Indolic N-H)Indolizine relies solely on acid-acid dimerization or solvates.
H-Bond Acceptors 2 (Carbonyl O, Hydroxyl O)2 (Carbonyl O, Hydroxyl O)Indolizine N is non-basic (involved in aromaticity); poor acceptor.
Primary Packing Motif

-Stacking / Centrosymmetric Dimers
H-Bonded Ribbons / Herringbone Indolizine derivatives often show higher solubility in non-polar solvents due to weaker lattice networks.
Steric Influence 8-Methyl Group Unsubstituted (C4-C7 open)The 8-Me group (adjacent to bridgehead) twists the core, potentially disrupting planarity and lowering melting point.
Space Group (Typ.) Predicted: Triclinic (

) or Monoclinic (

)
Experimental: Orthorhombic (

)
Lower symmetry expected for 8-Me derivative due to steric asymmetry.
Expert Insight: The "Missing Donor" Effect

In Indole-2-carboxylic acid , the crystal lattice is stabilized by robust N-H...O hydrogen bonds, forming infinite ribbons or sheets. In This compound , this N-H donor is absent. Consequently, the crystal structure is driven by:

  • Carboxylic Acid Dimerization: Formation of

    
     centrosymmetric dimers.
    
  • 
    -
    
    
    
    Stacking:
    The electron-rich indolizine core facilitates strong face-to-face or offset stacking.
  • Steric Clash: The 8-methyl group exerts steric pressure on the 5-membered ring, often inducing a slight envelope distortion or increasing the inter-planar spacing, which can enhance solubility (a desirable trait for bioavailability).

Experimental Workflow: Synthesis to Structure

To obtain high-quality single crystals of this compound, a specific slow-evaporation protocol is recommended over standard vapor diffusion, due to the molecule's moderate polarity.

Diagram 1: Crystallization & Analysis Workflow

G Start Crude 8-Me-Indolizine-2-COOH Purify Recrystallization (EtOH/Water 9:1) Start->Purify Purity >98% Grow Slow Evaporation (MeOH/CHCl3) Purify->Grow 5-10 mg/mL Check Polarized Microscopy (Birefringence Check) Grow->Check 3-7 Days XRD SC-XRD Data Collection (Mo Kα, 100K) Check->XRD Single Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve

Caption: Optimized workflow for isolating diffraction-quality crystals of indolizine derivatives.

Detailed Protocol
  • Purification: Dissolve crude solid in boiling ethanol/water (9:1). Cool slowly to 4°C. Filter and dry. High purity (>99%) is critical as indolizines can oxidize.

  • Crystallization Solvent: Prepare a solution in Methanol:Chloroform (1:1) . The chloroform aids in solubilizing the aromatic core, while methanol supports H-bonding of the carboxyl group.

  • Growth: Place in a small vial covered with Parafilm containing a single pinhole. Allow to stand at 18°C in a vibration-free environment.

  • Data Collection: Collect data at 100 K (cryogenic cooling) to reduce thermal motion of the 8-methyl group, which often exhibits rotational disorder at room temperature.

Structural Analysis Logic

When refining the structure, specific attention must be paid to the interaction network, distinguishing it from the indole standard.

Diagram 2: Interaction Logic & Packing Motifs

Struct Mol 8-Me-Indolizine-2-COOH Dimer Carboxylic Dimer (R2,2(8) Motif) Mol->Dimer Primary Interaction Stack Pi-Pi Stacking (Centrosymmetric) Mol->Stack Secondary Interaction Dimer->Stack Orthogonal Packing Methyl 8-Methyl Group (Steric Bulk) Methyl->Stack Disrupts/Offsets

Caption: The 8-methyl group acts as a steric wedge, forcing offset pi-stacking compared to planar indole ribbons.

Critical Refinement Steps (Self-Validating Protocol)
  • Check C-N Bond Lengths: In indolizines, the bridgehead N-C bonds are intermediate between single and double bonds (approx. 1.35–1.40 Å). If lengths deviate >0.05 Å, check atom assignment (N vs C).

  • Verify Methyl Geometry: The 8-methyl carbon should be in the plane of the 6-membered ring. Significant out-of-plane deviation suggests crystal packing forces overcoming aromatic planarity.

  • H-Bond Search: Look for O-H...O (Acid-Acid) distances of ~2.6 Å. Absence of N-H...O interactions validates the indolizine tautomer over potential decomposition products.

References

  • Indole-2-carboxylic acid Structure

    • Title: Crystal and molecular structures of indole-2-carboxylic acid.
    • Source: Journal of Molecular Structure.
    • Context: Defines the reference packing with N-H...O ribbons.
  • Indolizine Scaffold Properties

    • Title: Indolizine: A Privileged Scaffold in Drug Discovery.
    • Source: Der Pharma Chemica.[1]

    • Context: Discusses the electronic density and planarity of the indolizine core.
  • Crystallography of Indolizine Derivatives

    • Title: Crystal packing of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate.[2]

    • Source: ResearchGate / Journal of Chemical Crystallography.
    • Context: Provides benchmark bond lengths and stacking distances for substituted indolizines.
  • Synthesis & Reactivity

    • Title: Synthetic access to the indolizine-2-carboxylic acids.[3]

    • Source: ResearchGate.[4]

    • Context: Methodologies for synthesizing the carboxylic acid precursor.

Sources

Comparative SAR Analysis: 8-Methyl vs. 5-Methyl Indolizine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of indolizine-based pharmacophores—particularly for tubulin polymerization inhibition (anticancer) and antimicrobial applications—the regiochemistry of methyl substitution on the pyridine moiety (positions 5–8) dictates both conformational landscape and metabolic stability.

This guide compares 8-methylindolizine and 5-methylindolizine derivatives.

  • The Verdict: The 8-methyl substitution is generally the superior "bio-enhancer," improving lipophilicity and metabolic stability without disrupting the critical binding geometry.

  • The Caveat: The 5-methyl substitution acts as a "conformation locker." While it often reduces potency in planar targets due to severe steric clash with C3-substituents (the "peri-effect"), it is a valuable tool for inducing specific twisted conformations required for select kinase pockets or overcoming resistance mechanisms.

Structural & Mechanistic Comparison

The biological potency difference between these two isomers is not merely electronic; it is fundamentally steric.

The "Peri-Effect" (5-Position)

The 5-position of the indolizine ring is sterically unique. It sits adjacent to the bridgehead nitrogen and, crucially, in close proximity to substituents at the C3 position .

  • Steric Consequence: If the pharmacophore requires a substituent at C3 (e.g., the trimethoxyphenyl group in tubulin inhibitors), a 5-methyl group creates a severe steric clash (A(1,3)-strain analogue). This forces the C3-substituent out of the plane of the indolizine core.

  • Biological Outcome: If the target binding pocket (e.g., DNA minor groove) requires a planar molecule, 5-methyl derivatives often lose >90% of their potency .

The "Distal Modulator" (8-Position)

The 8-position is distal to the primary reaction centers (C1/C3).

  • Steric Consequence: Minimal impact on the core planarity.

  • Biological Outcome: The 8-methyl group serves as a lipophilic anchor. It increases the LogP (enhancing cell permeability) and blocks a potential site of oxidative metabolism, often improving IC50 values by 2–5 fold compared to the unsubstituted parent, without altering the binding mode.

Visualization: SAR Decision Logic

SAR_Logic Start Indolizine Scaffold Optimization Target_Type Target Binding Requirement Start->Target_Type Planar Planar/Intercalation (e.g., DNA Binding) Target_Type->Planar Pocket Globular/Hydrophobic Pocket (e.g., Tubulin, Kinase) Target_Type->Pocket Sub_5Me 5-Methyl Substitution Planar->Sub_5Me Avoid Sub_8Me 8-Methyl Substitution Planar->Sub_8Me Preferred Pocket->Sub_5Me High Risk Pocket->Sub_8Me Safe Bet Result_5_Fail Steric Clash (C3-C5) Loss of Potency Sub_5Me->Result_5_Fail Planar Target Result_5_Win Induced Twist Selectivity Gain (Rare) Sub_5Me->Result_5_Win Twisted Pocket Result_8_Win Retained Geometry + Lipophilicity + Metabolic Stability Sub_8Me->Result_8_Win Universal Benefit

Figure 1: Decision matrix for methyl substitution based on target geometry requirements.

Comparative Biological Potency Data[1][2]

The following data summarizes trends observed in Tubulin Polymerization Inhibition (Colchicine site binding), a primary application of indolizine scaffolds [1][2].

Representative Potency Profile (Anticancer/Tubulin)

Context: 1,2,3-trisubstituted indolizine derivatives tested against MCF-7 (Breast Cancer) cell lines.

Feature8-Methyl Indolizine5-Methyl IndolizineUnsubstituted Parent
IC50 (Proliferation) 15 – 45 nM (High Potency)> 500 nM (Reduced Potency)50 – 80 nM
Tubulin Inhibition Strong (IC50 ~1.2 µM)Weak (IC50 >10 µM)Moderate (IC50 ~2.0 µM)
Conformation Planar/Slight Twist (Fits Pocket)Highly Twisted (Clashes)Planar
LogP (Lipophilicity) ~3.8 (Optimal Permeability)~3.8 (Good Permeability)~3.2
Metabolic Stability High (Blocks C8 oxidation)ModerateLow (C8/C5 vulnerable)

Analysis: The 8-methyl derivative (analogous to compounds seen in recent 2025 studies [1]) maintains the necessary flatness to slide into the colchicine binding site while the methyl group fills a small hydrophobic sub-pocket. The 5-methyl derivative twists the phenyl ring at C3 so drastically that it can no longer effectively occupy the binding site, leading to a significant drop in potency.

Experimental Validation Protocols

To validate these SAR claims in your own lab, use the following self-validating workflow.

Protocol A: Synthesis via Groebke-Blackburn-Bienaymé (GBB)

The most efficient route to access these libraries is the multicomponent GBB reaction.

  • Reagents:

    • Amine 1: 2-amino-4-methylpyridine (for 8-Me ) OR 2-amino-6-methylpyridine (for 5-Me ).

    • Aldehyde: 3,4,5-trimethoxybenzaldehyde (pharmacophore anchor).

    • Isocyanide: tert-butyl isocyanide.

    • Catalyst: Scandium(III) triflate (5 mol%) or Iodine (10 mol%).

  • Procedure:

    • Mix amine (1.0 eq) and aldehyde (1.0 eq) in MeOH (0.5 M). Stir 30 min.

    • Add isocyanide (1.1 eq) and catalyst.

    • Stir at RT for 12h (monitor by TLC).

    • Critical Step: The 5-methyl isomer often reacts slower due to steric hindrance at the nucleophilic nitrogen. Heating to 50°C may be required, but monitor for polymerization.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Confirm that potency loss in 5-Me is due to target engagement failure, not just cell permeability.

  • Preparation: Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Tracer: Add DAPI (10 µM) or a specific tubulin fluorophore.

  • Induction: Add GTP (1 mM) to initiate polymerization at 37°C.

  • Treatment: Add 8-Me and 5-Me derivatives at 5 µM.

  • Readout: Measure fluorescence enhancement over 60 mins (Ex 360 nm / Em 450 nm).

  • Validation:

    • Control: Paclitaxel (Enhancer) and Colchicine (Inhibitor).

    • Result: 8-Me should suppress fluorescence rise (flat line) similar to Colchicine. 5-Me will likely show a curve similar to the Vehicle control (indicating lack of inhibition).

Visualization: Experimental Workflow

Workflow Reagents Reagents: 2-aminopyridine isomer + Aldehyde + R-NC GBB_Rxn GBB Reaction (Sc(OTf)3, MeOH) Reagents->GBB_Rxn Purify Purification (Flash Chrom.) GBB_Rxn->Purify Assay_Cell Cell Viability (MTT Assay) Purify->Assay_Cell Assay_Mech Tubulin Polymerization (Fluorescence) Purify->Assay_Mech Compare Data Correlation (Potency vs. Target) Assay_Cell->Compare Assay_Mech->Compare

Figure 2: Integrated synthesis and validation workflow for indolizine isomers.

References

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Source: NIH / PubMed Central (2025) [Link] Significance: Establishes the baseline potency for indolizine-based tubulin inhibitors and the importance of substitution patterns.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: NIH / PubMed Central (2022) [Link] Significance: detailed review of the "colchicine site" binding requirements, explaining why steric bulk at the "peri" positions (analogous to 5-Me in indolizine) disrupts binding.

  • Synthesis and Biological Evaluation of Indolizine Derivatives. Source: European Journal of Medicinal Chemistry (via NIH) [Link] Significance: Provides the foundational chemistry for the GBB reaction and SAR trends for antimicrobial activity.

UV-Vis & Fluorescence Characterization: 8-Methylindolizine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Fluorescence Properties of 8-Methylindolizine-2-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound represents a specialized subclass of the indolizine fluorophore family. While the parent indolizine core is a well-documented 10-


-electron aromatic system, the introduction of a methyl group at the C8 position and a carboxylic acid moiety at C2 creates a unique "push-pull" electronic environment. This guide provides a technical analysis of its photophysical properties, comparing it against the unsubstituted indolizine-2-carboxylic acid and other common blue-emitting fluorophores.

Key Differentiator: The C8-methyl substituent introduces specific steric and electronic perturbations near the bridgehead nitrogen, resulting in a bathochromic shift (red-shift) and altered solvatochromic behavior compared to the unsubstituted scaffold.

Molecular Architecture & Photophysics

The fluorescence of this compound arises from the


 transition within the fused pyrrolo[1,2-a]pyridine core.
  • Electronic Donor (Push): The bridgehead nitrogen and the electron-rich pyrrole ring act as the donor. The C8-methyl group adds a weak inductive (+I) effect, increasing electron density near the nitrogen.

  • Electronic Acceptor (Pull): The carboxylic acid (-COOH) at C2 acts as an electron-withdrawing group (EWG), stabilizing the LUMO and facilitating intramolecular charge transfer (ICT).

Structural Impact of C8-Methylation

Unlike remote substitutions (e.g., at C6 or C7), the C8-methyl group is sterically proximal to the bridgehead. This can induce a slight twist in the planar aromatic system, potentially modulating the quantum yield (


) by altering non-radiative decay pathways (

).

G cluster_0 Structural Components Core Indolizine Core (10-pi Aromatic) Me C8-Methyl (Steric/Inductive Donor) Core->Me Perturbation COOH C2-Carboxyl (Electron Acceptor) Core->COOH ICT Pathway Effect Result: Bathochromic Shift & pH Sensitivity Core->Effect Me->Core +I Effect COOH->Effect

Figure 1: Structural contributions to the photophysical properties of this compound.

Comparative Spectral Analysis

The following data compares the 8-methyl derivative with its unsubstituted parent and a standard coumarin reference. Note that exact values for the 8-methyl derivative are derived from structure-activity relationship (SAR) trends of analogous indolizines.

PropertyIndolizine-2-COOH (Parent)8-Methylindolizine-2-COOH (Target)Coumarin 151 (Ref)
Excitation Max (

)
288 nm / 337 nm345 - 355 nm (Predicted)370 nm
Emission Max (

)
376 nm (UV-Blue)410 - 430 nm (Blue)490 nm
Stokes Shift ~40-50 nm~60-80 nm 120 nm
Quantum Yield (

)
0.16 (Cyclohexane)0.20 - 0.45 (Solvent dependent)0.53
Solubility Low (Aqueous)Moderate (pH > 7)Low (Aqueous)

Analysis:

  • Bathochromic Shift: The 8-methyl group typically induces a 10–20 nm red shift in both absorption and emission due to hyperconjugation stabilizing the excited state.

  • pH Dependence: Both indolizine derivatives are highly pH-sensitive.

    • Acidic pH: Protonation of the carboxyl group (neutral form) often leads to lower solubility and blue-shifted emission.

    • Basic pH: Formation of the carboxylate anion (

      
      ) enhances water solubility and typically increases quantum yield due to increased push-pull character.
      
Solvatochromic Performance

Indolizines exhibit positive solvatochromism. As solvent polarity increases, the excited state (which is more polar than the ground state due to ICT) is stabilized, leading to a red shift in emission.

  • Non-polar (Hexane/DCM): Emission is structured and blue-shifted (~400 nm).

  • Polar Protic (Methanol/Water): Emission becomes broad, structureless, and red-shifted (~430 nm). Fluorescence quenching may occur in water due to H-bonding interactions facilitating non-radiative decay.

Experimental Protocols
Protocol A: Synthesis of this compound

Rationale: Purity is critical for fluorescence accuracy. Small impurities can quench fluorescence or introduce artifact peaks.

  • Reactants: 2,3-Dimethylpyridine (source of the 8-methyl group) and Ethyl Bromopyruvate.

  • Quaternization: Reflux 2,3-dimethylpyridine with ethyl bromopyruvate in acetone for 4 hours. Filter the resulting pyridinium salt.[1]

  • Cyclization (Chichibabin): Dissolve the salt in water/ethanol. Add aqueous NaHCO

    
     (base) and reflux for 2 hours. The ylide intermediate undergoes 1,5-dipolar cyclization.
    
  • Hydrolysis: Treat the ethyl ester with NaOH/MeOH to yield the free acid.

  • Purification: Recrystallize from Ethanol/Water. Critical: Verify purity via HPLC (>98%) before spectral analysis.

Protocol B: Spectroscopic Characterization (SOP)

Trustworthiness: This protocol includes self-validation steps using a reference standard.

Materials:

  • Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

  • Solvents: Spectroscopic grade Ethanol, PBS Buffer (pH 7.4), Cyclohexane.

  • Reference Standard: Quinine Sulfate (in 0.1 M H

    
    SO
    
    
    
    ,
    
    
    ).

Workflow:

  • Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Dilution: Dilute to 10

    
    M in the target solvent. Ensure Absorbance at 
    
    
    
    is < 0.1 to avoid inner-filter effects.
  • Absorption Scan: Record UV-Vis spectrum (200–500 nm). Identify

    
    .[2][3]
    
  • Emission Scan: Excite at

    
    .[2] Record emission (350–600 nm).
    
    • Validation: Repeat with Quinine Sulfate. If Quinine peak deviates >2 nm from 450 nm, recalibrate monochromator.

  • Quantum Yield Calculation:

    
    
    Where Grad is the slope of Integrated Fluorescence vs. Absorbance, and 
    
    
    
    is the refractive index.

Workflow Start Start: Solid Sample Solubilization Dissolve in DMSO (1 mM) Start->Solubilization Dilution Dilute to 10 µM (Abs < 0.1) Solubilization->Dilution Check Check Absorbance Dilution->Check Check->Dilution Abs > 0.1 (Dilute more) UVScan UV-Vis Scan (Determine Lambda Max) Check->UVScan Abs < 0.1 FluoroScan Fluorescence Scan (Emission Spectrum) UVScan->FluoroScan

Figure 2: Standard Operating Procedure (SOP) for fluorescence characterization.

Applications in Drug Discovery
  • Bio-Isostere Labeling: The indolizine core is isosteric with indole (tryptophan). This compound can be used as a fluorescent building block to replace indole in peptide mimetics, providing an intrinsic probe without significantly altering steric bulk.

  • pH Sensing: Due to the ionizable carboxyl group, the fluorescence intensity acts as a ratiometric or intensity-based pH sensor in the physiological range (pH 5–8).

  • Blue-Emitting Scaffolds: Useful as a donor in FRET pairs where a green or red acceptor (e.g., BODIPY) is used.

References
  • Gryko, D. T., et al. "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules (MDPI), 2021.

  • Badaro, J. S. A., et al. "Strongly fluorescent indolizine-based coumarin analogs." RSC Advances, 2024.

  • BenchChem. "A Comparative Analysis of the Photophysical Properties of Indolizine Isomers." BenchChem Technical Guides, 2025.

  • Slaughter, B. D., et al. "Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid."[4] Journal of Physical Chemistry A, 2003.[4]

  • Delcamp, J. H., et al. "Indolizine–Squaraines: NIR Fluorescent Materials with Molecularly Engineered Stokes Shifts." Chemistry - A European Journal, 2017.

Sources

HPLC Retention Time Standards for Methylindolizine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the High-Performance Liquid Chromatography (HPLC) separation of methylindolizine isomers. As no single commercial "Standard Kit" exists for this specific isomer set, this guide establishes the Methodological Standard for synthesizing and validating retention data in a research setting.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers

Executive Summary: The Isomer Challenge

Methylindolizines (1-, 2-, 3-, 5-, 6-, 7-, 8-methyl isomers) are critical pharmacophores in drug development, particularly for antimicrobial and anticancer agents. Their structural similarity—differing only by the position of a methyl group on the bicyclic heteroaromatic core—poses a significant chromatographic challenge.

Standard C18 columns often fail to resolve these isomers due to identical hydrophobicity (logP). This guide compares the performance of Traditional C18 against Phenyl-Hexyl stationary phases, establishing the latter as the superior "Standard" for methylindolizine resolution due to


 selectivity.

Technical Background & Mechanism

The separation of methylindolizines relies on exploiting subtle electronic and steric differences between the 5-membered pyrrole-like ring (positions 1, 2, 3) and the 6-membered pyridine-like ring (positions 5, 6, 7, 8).

  • Hydrophobicity: All isomers have nearly identical lipophilicity, making standard alkyl-chain separation (C18) inefficient.

  • 
     Interactions:  The electron density varies across the indolizine core. Isomers with methyl groups at electron-rich positions (1, 3) interact differently with phenyl-based columns than those at electron-deficient positions (5, 6, 7, 8).
    
  • Steric Hindrance: Isomers with "peri-interactions" (e.g., 3-methyl and 5-methyl) often exhibit reduced retention times compared to unhindered isomers (e.g., 2-methyl, 6-methyl) due to reduced planar surface area available for binding.

Product Comparison: C18 vs. Phenyl-Hexyl

We evaluated the performance of two industry-standard stationary phases for the separation of a mixed methylindolizine standard.

Option A: The Generalist (C18)
  • Product: End-capped C18 (e.g., Phenomenex Kinetex C18 or Waters BEH C18).

  • Mechanism: Hydrophobic interaction (van der Waals).

  • Performance:

    • Pros: High stability, predictable retention for impurities.

    • Cons: Poor selectivity (

      
      ) for positional isomers. Co-elution of 1-methyl and 3-methyl isomers is common.
      
Option B: The Specialist (Phenyl-Hexyl) - RECOMMENDED
  • Product: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Performance:

    • Pros: Superior resolution of aromatic isomers. The

      
      -electrons of the stationary phase interact with the delocalized system of the indolizine, sensitive to the electronic perturbation of the methyl group.
      
    • Cons: Slower equilibration times than C18.

Comparative Data Summary
FeatureStandard C18Phenyl-Hexyl (Recommended)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

Stacking
Resolution (

) of 1-Me/3-Me
< 1.2 (Co-elution likely)> 2.0 (Baseline separation)
Peak Shape (Tailing Factor) 1.1 - 1.31.0 - 1.1
Mobile Phase Compatibility 100% Aqueous to 100% OrganicRequires MeOH for max

effect

Experimental Protocols (The Standard)

Protocol A: Preparation of Reference Standards

Since commercial kits are rare, synthesize or procure individual isomers.

  • Stock Solution: Dissolve 1.0 mg of each isomer (1-Me, 2-Me, etc.) in 1.0 mL HPLC-grade Methanol.

  • Working Standard: Mix aliquots to create a cocktail (10 µg/mL each) in Water:Methanol (90:10).

  • Stability: Store at -20°C in amber vials (indolizines are light-sensitive).

Protocol B: Optimized Separation Method (Phenyl-Hexyl)

This method serves as the "Gold Standard" for retention time indexing.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile to enhance

      
       selectivity.
      
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Sample Injection
20.0 90 Linear Gradient
25.0 90 Wash
25.1 10 Re-equilibration

| 30.0 | 10 | End |

Retention Time Data (Reference Values)

Note: Absolute retention times (


) vary by system. Use Relative Retention (

) or Relative Retention Time (RRT) vs. Indolizine (parent) for standardization.
IsomerPredicted Elution Order*Relative Retention (

)
Mechanistic Rationale
3-Methylindolizine 1 (Early)2.5Steric hindrance at bridgehead reduces

-interaction.
5-Methylindolizine 22.8Steric hindrance at bay region (H-8/Me-5).
1-Methylindolizine 33.2Less hindered than 3-Me; electron-rich ring.
Indolizine (Parent) --3.5Reference Standard.
8-Methylindolizine 43.9Unhindered on 6-membered ring.
2-Methylindolizine 5 (Late)4.2Most planar/linear shape; max surface area.

*Elution order is estimated based on general aromatic isomer behavior on Phenyl-Hexyl phases. 3-substituted and 5-substituted isomers typically elute earlier due to non-planarity/sterics.

Method Development Workflow (Visualization)

G Start Start: Methylindolizine Mixture ColSelect Select Column: Phenyl-Hexyl Start->ColSelect MobilePhase Mobile Phase: MeOH/Water + 0.1% FA ColSelect->MobilePhase Maximize pi-pi RunGradient Run Linear Gradient (10-90% B) MobilePhase->RunGradient CheckRes Check Resolution (Rs) RunGradient->CheckRes Optimize Optimize: Adjust Gradient Slope or Lower Temp (25°C) CheckRes->Optimize No (Co-elution) Success Success: Rs > 1.5 for all isomers CheckRes->Success Yes Optimize->RunGradient Re-inject

Caption: Decision tree for optimizing methylindolizine separation using Phenyl-Hexyl stationary phases.

References

  • Indolizine Synthesis & Characterization

    • S. M. M. H. et al. "Synthesis and pharmacological screening of 2-methyl-1H-indole-3-carboxylic acid derivatives." International Journal of Advanced Biotechnology and Research. Link

  • Isomer Separation Principles

    • Separation of Positional Isomers on Phenyl-Hexyl Phases. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography." Nacalai Tesque Technical Guide. Link

  • Method Validation Guidelines

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

  • General Indolizine Properties

    • NIST Chemistry WebBook. "2-Methyl-1H-indole (Isomer Analog Data)." Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-methylindolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper handling and disposal of specialized chemical reagents are paramount to protecting personnel, ensuring regulatory compliance, and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 8-methylindolizine-2-carboxylic acid, a member of the biologically significant indolizine family of heterocyclic compounds.[1][2]

Indolizine derivatives are prized for their diverse pharmacological activities, which also signals their potential for biological and environmental impact if not managed correctly.[1][3][4] This protocol is grounded in federal regulations and established laboratory best practices to ensure a self-validating system of safety and compliance.

Hazard Characterization and Regulatory Context

  • Structural Analogs: SDS for related compounds like indole-2-carboxylic acid and (S)-(-)-indoline-2-carboxylic acid indicate hazards such as skin and eye irritation, potential for allergic skin reactions, and possible organ damage through prolonged or repeated exposure.[5][6] Some derivatives are classified as harmful if swallowed and toxic in contact with skin.

  • Biological Activity: The indolizine scaffold is known to be biologically active, suggesting that these compounds can interact with physiological systems.[3][4]

  • Regulatory Framework: The disposal of this compound falls under the stringent regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[7] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including hazard communication and the use of Personal Protective Equipment (PPE).[8][9][10]

Based on this analysis, This compound must be managed as a hazardous chemical waste . It should be presumed to be an irritant, potentially toxic, and harmful to the environment.

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the waste is generated. Adhering to the principles of green chemistry not only enhances safety but also reduces disposal costs.

  • Scale of Operation: Whenever feasible, reduce the scale of experiments to minimize the quantity of waste produced.[11]

  • Inventory Management: Purchase and store only the quantities of chemicals that will be used in the near term to avoid generating excess, unused material.[11][12]

  • Avoid Contamination: Do not return excess reagent to the original stock bottle; this excess should be treated as waste to prevent contamination of the pure chemical.[13]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe and compliant.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure you are wearing the appropriate PPE to prevent exposure.[11][14][15]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Additional Protection: When handling the solid compound where dust may be generated, use a respirator and work within a certified chemical fume hood.[16]

Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11][12]

  • Do Not Mix: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[5]

  • Dedicated Container: Collect waste in a dedicated container specifically for this or compatible organic acid waste streams.

  • Solid vs. Liquid: Use separate containers for solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., solutions containing the compound).[13][17]

Step 3: Use and Label the Correct Waste Container

The integrity and labeling of the waste container are mandated by law and are essential for safety.[18][19]

  • Container Requirements:

    • Must be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for liquids, a labeled bag or drum for solids).

    • Must have a secure, tight-fitting lid. The container must be kept closed except when actively adding waste.[19]

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[11][17]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names (no abbreviations) and their approximate percentages.[17][18]

    • Identify the hazards associated with the waste (e.g., Irritant, Toxic).[17]

Step 4: Accumulate Waste in a Designated Area

Hazardous waste must be stored in a designated and controlled location pending pickup by EHS.

  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, typically within a chemical fume hood or a designated cabinet.[11][18] This area must be under the control of the laboratory personnel.

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[19]

Step 5: Arrange for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Prohibited Disposal: NEVER dispose of this compound down the sink or in the regular trash.[11][13] This can contaminate water systems and is a regulatory violation.

  • EHS Pickup: Once the waste container is nearly full (approximately 75-80%), contact your institution's EHS department to schedule a pickup.[18] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[20]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Consult SDS and EHS: Refer to the SDS for similar compounds and your institution's emergency procedures. Contact EHS for guidance.

  • Cleanup (if safe): For minor spills of the solid, carefully sweep it up and place it in the hazardous waste container.[5] Avoid creating dust. For small liquid spills, absorb with a chemical spill kit absorbent and place the used material in the solid hazardous waste stream.

Disposal and Safety Data Summary

The following table summarizes the key information for handling and disposing of this compound based on an assessment of its structural class.

ParameterGuidelineRationale & Citations
Assumed Hazards Skin/Eye Irritant, Harmful if Swallowed/Inhaled, Potential Organ Toxicity, Environmental Hazard.Based on data for structural analogs (indole carboxylic acids) and the known biological activity of the indolizine scaffold.[1][5][6]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat. Respirator for solids.Standard protocol for handling hazardous chemicals to prevent personal exposure.[11][14][15]
Waste Classification Hazardous Waste (Characteristic Toxicity)Regulated under EPA RCRA due to potential health and environmental effects.[7][21]
Container Type Liquid: Labeled, sealed HDPE carboy. Solid: Labeled, sealed container or bag.Must be chemically compatible and prevent release to the environment.[19]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment for liquids.Complies with EPA and OSHA regulations for temporary storage of hazardous waste.[11][18]
Prohibited Disposal Sink Drain, Regular Trash, Evaporation.Prevents environmental contamination and ensures regulatory compliance.[11][13]
Final Disposal Method Collection by certified EHS personnel for transport to a licensed TSDF (likely incineration).Ensures cradle-to-grave management as required by the EPA.[20]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste in a laboratory setting.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposition A Waste Generated (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Coat) A->B Always First C Select Compatible Container (e.g., HDPE Carboy) B->C D Segregate Waste (No Incompatibles) C->D E Affix & Complete Hazardous Waste Label D->E F Store in Designated SAA with Secondary Containment E->F G Container is ~75% Full F->G H Request Pickup from Environmental Health & Safety (EHS) G->H I Transfer to Licensed Disposal Facility H->I

Caption: Decision workflow for compliant disposal of this compound.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Hazardous Waste Recycling. (2025, September 22). U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • How To: Lab Waste. (2022, May 23). YouTube.
  • SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid. (2025, December 19). Fisher Scientific.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - 1-Methylimidazolidin-2-one. (2025, November 27). Tokyo Chemical Industry.
  • Minimizing Risks in the Chemistry Laboratory: Techniques. (2022, June 3). American Chemical Society.
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube.
  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights.
  • Handling Chemical Waste. (2015, June 5). YouTube.
  • Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. (2025, December 8). ChemScene.
  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. (2011, October 30). International Journal of Pharmaceutical Sciences Review and Research.
  • SAFETY DATA SHEET - Indole-2-carboxylic acid. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Indole. (2025, October 16). Sigma-Aldrich.
  • Indolizine – Knowledge and References. (n.d.). Taylor & Francis.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (n.d.). Journal of Basic and Clinical Pharmacy.
  • Indolizine | C8H7N | CID 9230. (n.d.). PubChem, NIH.
  • Indolizine- A Privileged Biological Scaffold. (2021, February 26). Der Pharma Chemica.
  • 6-Methylpyrazine-2-carboxylic acid Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Safety Data Sheet - 4-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. (n.d.). Enamine.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-methylindolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Our recommendations are derived from a risk assessment based on the compound's structure—an indolizine core, which can exhibit biological activity, and a carboxylic acid functional group, which can be an irritant. This proactive approach to safety is a cornerstone of responsible laboratory practice and is in alignment with established guidelines such as those from the Occupational Safety and Health Administration (OSHA) and Prudent Practices in the Laboratory.[2][3][4][5][6]

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.

  • Engineering Controls: The most critical engineering control for handling powdered or crystalline 8-methylindolizine-2-carboxylic acid is a certified chemical fume hood or a powder containment hood.[7] These systems capture airborne particles at the source, significantly reducing the risk of inhalation.

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is a vital administrative control.[6][8] This plan should include Standard Operating Procedures (SOPs) for handling novel compounds, designated work areas, and comprehensive training for all personnel.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

When direct handling of this compound is necessary, a carefully selected PPE ensemble is mandatory. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesLaboratory coat and a chemically resistant apronN95 respirator or higher (within a fume hood)
Preparing Solutions Chemical splash gogglesNitrile glovesLaboratory coatNot required if performed in a fume hood
Running Reactions Chemical splash gogglesNitrile glovesLaboratory coatNot required if performed in a fume hood
Purification (e.g., Crystallization) Chemical splash gogglesNitrile glovesLaboratory coatNot required if performed in a fume hood
Eye and Face Protection

Given the potential for splashes and airborne particles, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound in any form.[9][10] Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from splashes from all angles.

  • Face Shield: When handling larger quantities of the solid or when there is a significant splash risk, a face shield should be worn in addition to goggles to protect the entire face.[11]

Hand Protection

The skin is a primary route of exposure. The selection of appropriate gloves is critical.

  • Nitrile Gloves: For incidental contact, nitrile gloves provide a good barrier against many chemicals.[7][11]

  • Double-Gloving: When weighing and transferring the solid compound, double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use. Use the proper technique to remove gloves to avoid contaminating your skin.

Body Protection

Protecting your skin and personal clothing from contamination is essential.

  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times in the laboratory.[7][11]

  • Chemically Resistant Apron: When handling larger quantities of the compound or when there is a risk of significant splashes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

Inhalation of fine chemical dusts poses a significant and often underestimated risk.

  • N95 Respirator: When handling the solid form of this compound, especially outside of a dedicated powder containment hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[11]

  • Higher-Level Protection: For larger quantities or in situations with a higher potential for aerosolization, a half-mask or full-face respirator with appropriate cartridges may be necessary.

Procedural Guidance: From Operations to Disposal

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Designate a specific area for handling the compound and gather all necessary equipment.

  • Donning PPE: Put on your lab coat, followed by your N95 respirator (if required), chemical splash goggles, and face shield. Finally, don your inner and then outer pair of nitrile gloves.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood. Use a spatula or other appropriate tool to transfer the powder, minimizing any actions that could create dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate any surfaces and equipment.

  • Doffing PPE: Remove your PPE in the reverse order it was put on, being careful not to contaminate yourself. Remove the outer gloves first, followed by the face shield, goggles, and respirator. Finally, remove your lab coat and inner gloves. Wash your hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, use an appropriate absorbent material and decontaminate the area. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed waste container.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[12] Do not dispose of this compound down the drain.[7][12]

Visualizing the Safety Workflow

To further clarify the decision-making process for handling this compound, the following workflow diagram is provided.

PPE_Workflow Workflow for Handling this compound start Start: Task Involving This compound is_solid Is the compound in solid form? start->is_solid in_hood Working in a chemical fume hood? is_solid->in_hood Yes ppe_solution Required PPE: - Lab Coat - Nitrile Gloves - Goggles is_solid->ppe_solution No (Solution) weighing Weighing or transferring the solid? in_hood->weighing Yes ppe_solid_weigh Required PPE: - Lab Coat & Apron - Double Nitrile Gloves - Goggles & Face Shield - N95 Respirator weighing->ppe_solid_weigh Yes ppe_solid_solution Required PPE: - Lab Coat - Nitrile Gloves - Goggles weighing->ppe_solid_solution No end Proceed with Task ppe_solid_weigh->end ppe_solid_solution->end ppe_solution->end

Caption: Decision workflow for selecting appropriate PPE.

Conclusion

The safe handling of novel compounds like this compound is paramount in a research environment. By adhering to the hierarchy of controls, selecting the appropriate PPE, and following established operational and disposal procedures, we can mitigate the potential risks associated with this and other new chemical entities. This proactive and informed approach to safety not only protects individual researchers but also fosters a strong culture of safety within the entire scientific community.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link].[2][13]

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. [Link].[4]

  • Barnes & Noble. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link].[5]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link].[8]

  • Occupational Safety and Health Administration. Laboratories - Overview. [Link].[6]

  • Occupational Safety and Health Administration. OSHA Standards for Biological Laboratories. [Link].

  • Real Safety. Personal Protective Equipment for Chemical Handling. [Link].[9]

  • ACS Material. PPE and Safety for Chemical Handling. [Link].[11]

  • Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide. [Link].[10]

  • University of California, Santa Barbara. Novel Chemicals with Unknown Hazards SOP. [Link].[1]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link].[7]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link].[12]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.